1,1,2,2-Tetra(pyridin-4-yl)ethene
Description
Properties
IUPAC Name |
4-(1,2,2-tripyridin-4-ylethenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4/c1-9-23-10-2-17(1)21(18-3-11-24-12-4-18)22(19-5-13-25-14-6-19)20-7-15-26-16-8-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIDKYAFTJKSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=C(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,1,2,2-Tetra(pyridin-4-yl)ethene CAS 2040295-11-0 properties
[1]
Abstract
1,1,2,2-Tetra(pyridin-4-yl)ethene (CAS 2040295-11-0), often abbreviated as TPyE or TPE-4py , is a rigid, tetradentate nitrogenous ligand and a functional Aggregation-Induced Emission (AIE) luminogen.[1][2][3] Unlike its phenyl-extended analogue (Tetrakis(4-pyridylphenyl)ethylene), TPyE offers a compact, high-density coordination geometry ideal for constructing microporous Metal-Organic Frameworks (MOFs) and Hydrogen-bonded Organic Frameworks (HOFs). This guide details its physicochemical properties, McMurry coupling-based synthesis, and applications in supramolecular chemistry, specifically for sensing and potential drug delivery vectors.
Part 1: Chemical Identity & Physicochemical Properties[1][4]
Chemical Identity[1]
-
IUPAC Name: 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrapyridine
-
CAS Number: 2040295-11-0
-
Molecular Formula: C₂₂H₁₆N₄
-
Molecular Weight: 336.39 g/mol
Critical Distinction: Researchers must distinguish this compound from 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene (CAS 1227195-24-5). The latter contains phenyl spacers between the ethylene core and the pyridine rings, significantly altering pore size in MOF applications. CAS 2040295-11-0 refers strictly to the directly substituted ethylene.
Physicochemical Properties Table[1][4]
| Property | Value / Description |
| Physical State | Solid, Light Yellow to Yellow Powder |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Low solubility in water; Soluble in aqueous acid (pH < 4) |
| Melting Point | >300 °C (Decomposition typically occurs before melting in air) |
| pKa | ~5.2 (Pyridine nitrogen), capable of tetra-protonation |
| Fluorescence | Weak emission in solution (dissolved); Strong emission in aggregate/solid state (AIE active) |
| Coordination Geometry | Tetradentate divergent ligand; Propeller-shaped geometry (D₂ symmetry) |
| Absorption Max ( | ~300–350 nm (Solvent dependent) |
| Emission Max ( | ~450–550 nm (Blue-Green, highly dependent on aggregation and protonation state) |
Part 2: Synthesis & Fabrication[1]
Synthetic Pathway: McMurry Coupling
The most robust synthesis for sterically crowded tetra-substituted ethylenes is the McMurry coupling of the corresponding ketone. For TPyE, the precursor is di(4-pyridyl)methanone .
Reaction Logic: The reaction utilizes low-valent titanium (generated in situ from TiCl₄ and Zn) to reductively couple two ketone molecules. The titanium species acts as a template, binding the oxygen atoms and facilitating the formation of the central double bond despite significant steric hindrance.
Experimental Protocol
Reagents:
-
Di(4-pyridyl)methanone (1.0 eq)
-
Titanium(IV) chloride (TiCl₄) (4.0 eq)
-
Zinc dust (Zn) (8.0 eq)
-
Dry Tetrahydrofuran (THF) (Solvent)
-
Pyridine (Catalytic, optional)
Step-by-Step Methodology:
-
Catalyst Preparation: Under an inert atmosphere (Argon/N₂), suspend Zinc dust in dry THF in a multi-neck flask. Cool to 0°C.
-
Titanium Addition: Dropwise add TiCl₄ to the Zn suspension. Caution: Exothermic reaction. A yellow complex will form, darkening to black/blue upon reflux, indicating the formation of low-valent Ti(0)/Ti(II) species.
-
Reflux Activation: Heat the mixture to reflux for 2 hours to ensure complete formation of the active McMurry reagent.
-
Substrate Addition: Dissolve di(4-pyridyl)methanone in dry THF and add it slowly to the refluxing titanium mixture.
-
Coupling: Continue reflux for 12–24 hours. The reaction progress can be monitored by TLC (DCM/MeOH eluent).
-
Quenching: Cool to room temperature. Quench carefully with 10% aqueous K₂CO₃ or dilute NaOH. Note: Acid quenching may protonate the product, making extraction difficult.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).
-
Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from Ethanol/DCM or column chromatography (Silica gel, DCM/MeOH gradient).
Visualization: Synthesis Logic
Caption: Figure 1. McMurry coupling pathway for TPyE synthesis via reductive dimerization of di(4-pyridyl)methanone.
Part 3: Functional Applications in Drug Development & Sensing
While TPyE itself is not a drug, its role as a linker in Metal-Organic Frameworks (MOFs) makes it a critical component in advanced drug delivery systems (DDS) and biosensors.
MOF Construction (Porous Carriers)
TPyE acts as a 4-connected node. When combined with metal centers (e.g., Zn²⁺, Cd²⁺, Ag⁺), it forms 3D porous networks.
-
Mechanism: The pyridyl nitrogens coordinate to metal ions. The "propeller" twist of the ethylene core prevents efficient packing, thereby generating intrinsic porosity.
-
Drug Delivery Potential: The pores of TPyE-based MOFs can encapsulate small molecule drugs (e.g., 5-Fluorouracil, Ibuprofen). The pH-sensitivity of the pyridine-metal bond allows for stimuli-responsive release in acidic tumor microenvironments (pH 5.0–6.0).
Aggregation-Induced Emission (AIE) & Sensing
TPyE exhibits AIE.[1][2][6][7][8][9] In dilute solution, the phenyl/pyridyl rings rotate freely, dissipating excited state energy non-radiatively. In the aggregated state (or restricted inside a MOF), rotation is blocked, turning on fluorescence.[2]
-
Sensing Application: Detection of volatile organic compounds (VOCs) or biomarkers.
-
Mechanism: Analyte binding (e.g., formaldehyde, acid vapors) interacts with the pyridyl lone pairs or intercalates into the lattice, altering the fluorescence intensity or wavelength.
Visualization: MOF Assembly & Sensing
Caption: Figure 2.[10] Assembly of TPyE-based MOFs and their logic for pH-responsive drug delivery.
Part 4: Experimental Protocols
Protocol: Synthesis of Zn-TPyE MOF (Representative)
This protocol describes the formation of a coordination polymer using TPyE, suitable for fluorescence sensing experiments.
Materials:
-
1,1,2,2-Tetra(pyridin-4-yl)ethene (TPyE) (0.05 mmol)
-
Zn(NO₃)₂·6H₂O (0.1 mmol)
-
Terephthalic acid (optional co-ligand for pillared structures)
-
Solvent: DMF/Ethanol/Water (2:1:1 v/v)
Procedure:
-
Dissolution: Dissolve TPyE in the DMF/Ethanol mixture. Sonicate to ensure complete dissolution.
-
Mixing: Add the Zinc salt solution (in water) to the ligand solution.
-
Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave.
-
Heating: Heat at 100°C for 48 hours.
-
Harvesting: Cool slowly to room temperature (5°C/hour) to promote crystal growth.
-
Washing: Filter the light yellow crystals and wash with fresh Ethanol to remove unreacted ligands.
-
Activation: Dry under vacuum at 80°C for 12 hours to remove solvent molecules from the pores.
Protocol: AIE Characterization
-
Stock Solution: Prepare a 10 µM solution of TPyE in pure THF (good solvent).
-
Aggregation: Prepare a series of mixtures with increasing water fraction (
: 0% to 99%). Water acts as a poor solvent, forcing TPyE to aggregate. -
Measurement: Record Photoluminescence (PL) spectra (
nm). -
Observation: Expect weak emission at
and a dramatic emission enhancement (turn-on) at .
References
-
Sigma-Aldrich. 1,1,2,2-Tetra(pyridin-4-yl)ethene Product Data. Link
-
Gabr, M. T., & Pigge, F. C. (2018).[11] Salts and Co-Crystalline Assemblies of Tetra(4-Pyridyl)Ethylene with Di-Carboxylic Acids.[9][12][13] Crystals, 8(1), 41. Link
-
Wu, Z., et al. (2018). Structure-dependent luminescence of tetra-(4-pyridylphenyl)ethylene: a first-principles study. Physical Chemistry Chemical Physics, 20, 1506-1514. (Note: Discusses the extended analogue, relevant for comparative AIE mechanisms). Link
-
PubChem. 1,1,2,2-Tetra(pyridin-4-yl)ethene Compound Summary. Link
-
Mukaiyama, T., et al. (1973). New method for the reductive coupling of carbonyl compounds to olefins. Chemistry Letters. (Foundational McMurry coupling reference).
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An In-depth Technical Guide to Tetra(4-pyridyl)ethylene (TPE-4Py): Structure, Properties, and Applications
This guide provides a comprehensive technical overview of Tetra(4-pyridyl)ethylene (TPE-4Py), a fascinating molecule at the forefront of materials science and chemical sensing research. We will delve into its unique chemical structure, explore the photophysical phenomenon of aggregation-induced emission (AIE) that defines its utility, and discuss its synthesis, characterization, and diverse applications. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the potential of TPE-4Py in their work.
The Molecular Architecture of TPE-4Py: A Foundation for Functionality
Tetra(4-pyridyl)ethylene, often abbreviated as TPE-4Py or sometimes as TPPE (tetra-(4-pyridylphenyl)ethylene), is a tetraarylethylene derivative. Its core structure consists of a central ethylene double bond to which four 4-pyridyl groups are attached. This arrangement gives the molecule a distinctive propeller-like, non-planar geometry in its ground state. The four pyridyl rings are twisted out of the plane of the central double bond, a crucial feature that underpins its remarkable photophysical properties.
The presence of four Lewis basic pyridine rings makes TPE-4Py an excellent building block for creating more complex supramolecular structures and metal-organic frameworks (MOFs) through coordination with metal ions or hydrogen bonding interactions.[1][2]
Caption: Chemical structure of Tetra(4-pyridyl)ethylene (TPE-4Py).
The Phenomenon of Aggregation-Induced Emission (AIE)
The most defining characteristic of TPE-4Py and other tetraphenylethylene derivatives is their aggregation-induced emission (AIE) behavior.[3] Unlike conventional fluorophores that often experience fluorescence quenching in the aggregated state due to π-π stacking, AIE-active molecules, or "AIEgens," are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation.[4][5]
The underlying mechanism for this "light-up" phenomenon is the Restriction of Intramolecular Rotation (RIR) .[6] In dilute solutions, the four pyridyl rings of the TPE-4Py molecule can freely rotate around the single bonds connecting them to the central ethylene core. This rotation provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence.[3] However, in the aggregated state, whether in a poor solvent, a solid film, or within a constrained environment like a polymer matrix or a crystal lattice, these intramolecular rotations are physically hindered.[4] This blockage of the non-radiative decay channel forces the excited state to decay radiatively, resulting in strong fluorescence emission.[5]
Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPE-4Py.
Synthesis and Characterization
Synthetic Pathway
TPE-4Py is typically synthesized via a McMurry coupling reaction, a reductive coupling of two ketone molecules to form an alkene.[3] The precursor for this reaction is 4,4'-dipyridylketone.
Step-by-Step Protocol for TPE-4Py Synthesis:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Generation of the Low-Valent Titanium Reagent: Add zinc dust and titanium tetrachloride (TiCl₄) dropwise at a low temperature (e.g., 0 °C). The mixture is then refluxed for a set period to generate the active low-valent titanium species.
-
Coupling Reaction: A solution of 4,4'-dipyridylketone in anhydrous THF is added dropwise to the refluxing mixture containing the low-valent titanium reagent.
-
Reaction Monitoring and Work-up: The reaction is typically refluxed for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of an aqueous potassium carbonate solution.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure TPE-4Py.
Physicochemical and Spectroscopic Characterization
The successful synthesis and purity of TPE-4Py are confirmed through a suite of standard analytical techniques.[7]
| Technique | Purpose | Expected Observations for TPE-4Py |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | The ¹H NMR spectrum will show characteristic signals for the pyridyl protons. The ¹³C NMR spectrum will show signals for the carbons of the pyridyl rings and the central ethylene core.[8] |
| Mass Spectrometry (MS) | Determination of the molecular weight. | The mass spectrum will exhibit a molecular ion peak corresponding to the calculated molecular weight of TPE-4Py.[9] |
| UV-Vis Absorption Spectroscopy | Investigation of electronic transitions. | In a solvent like THF, TPE-4Py typically shows an absorption maximum around 330 nm.[10] |
| Photoluminescence (PL) Spectroscopy | Characterization of emission properties. | In a good solvent, the emission is weak. In an aggregated state (e.g., in a THF/water mixture with a high water fraction), a strong emission peak is observed, often in the blue region of the spectrum (around 470 nm).[4][10] |
| X-ray Crystallography | Determination of the single-crystal structure. | Provides precise information on bond lengths, bond angles, and the propeller-like conformation of the molecule in the solid state.[11] |
Applications in Research and Development
The unique properties of TPE-4Py have led to its exploration in a wide range of applications, from fundamental research to the development of advanced materials and sensing platforms.
Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)
The four pyridyl groups of TPE-4Py act as excellent ligands for coordinating with metal ions, making it a valuable building block for the construction of MOFs and other coordination polymers. These materials can exhibit interesting properties such as porosity, which can be exploited for gas storage and separation, and luminescence, which can be modulated by the presence of guest molecules.[12] TPE-4Py has been used to create MOFs that can act as sensors for various analytes.[13][14][15]
Chemical Sensing
The "turn-on" fluorescence characteristic of TPE-4Py upon aggregation makes it an ideal candidate for developing chemosensors. The principle behind this application is that the analyte of interest induces the aggregation of TPE-4Py, leading to a significant increase in fluorescence intensity. This has been successfully applied for the detection of:
-
Metal Ions: Certain metal ions can coordinate with the pyridyl groups, leading to the formation of aggregates and a "turn-on" fluorescence response.
-
Nitroaromatic Compounds: These compounds, often found in explosives, can induce the aggregation of TPE-4Py, enabling their sensitive detection.[3]
-
pH: The protonation of the pyridyl nitrogen atoms at low pH can alter the aggregation behavior and fluorescence of TPE-4Py, allowing it to function as a pH sensor.[16]
Bioimaging and Biomedical Applications
The AIE properties of TPE-4Py and its derivatives are highly advantageous for biological imaging.[17] The ability to fluoresce brightly in the aggregated state within the crowded environment of a cell overcomes the limitations of many traditional dyes that suffer from aggregation-caused quenching.[5] While TPE-4Py itself may have limited water solubility, its derivatives can be functionalized to improve biocompatibility and target specific cellular components.[5]
Furthermore, the stimuli-responsive nature of TPE-4Py-based systems has been explored in the context of drug delivery.[18] For instance, nanoparticles incorporating TPE-4Py can be designed to release a therapeutic cargo in response to a specific trigger, with the concomitant "turn-on" of fluorescence providing a means to monitor the drug release process in real-time.[19]
Caption: Overview of the primary applications of TPE-4Py.
Future Perspectives
Tetra(4-pyridyl)ethylene continues to be a molecule of significant interest. Future research will likely focus on the design and synthesis of new TPE-4Py derivatives with tailored properties, such as red-shifted emission for deeper tissue imaging and enhanced water solubility for biological applications. The integration of TPE-4Py into smart materials, such as stimuli-responsive polymers and hydrogels, holds great promise for the development of advanced sensors, actuators, and theranostic platforms. As our understanding of the structure-property relationships in AIEgens deepens, we can expect to see even more innovative applications of TPE-4Py and its analogues emerge in the years to come.
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A Comprehensive Technical Guide to Tetrakis(4-(pyridin-4-yl)phenyl)ethene (TPE-4Py): Nomenclature, Properties, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Tetrakis(4-(pyridin-4-yl)phenyl)ethene, a prominent molecule in materials science and biomedical research. We will clarify its nomenclature, detail its unique photophysical properties, provide validated experimental protocols, and survey its cutting-edge applications.
Clarification of Nomenclature: TPE-4Py and Its Systematic Name
It is crucial to first establish that the common acronym TPE-4Py and the systematic IUPAC name 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene refer to the exact same chemical compound.[1][2][3][4] The former is a convenient shorthand widely used in scientific literature, while the latter provides the unambiguous, formal chemical structure. Throughout this guide, both names may be used interchangeably.
The molecule consists of a central tetraphenylethylene (TPE) core, a well-known luminogen, where each of the four phenyl rings is functionalized at the para position with a pyridin-4-yl group.[1] This specific structure imparts remarkable photophysical properties and versatile functionality.
Core Principle: Aggregation-Induced Emission (AIE)
Conventional fluorescent molecules often exhibit strong emission in dilute solutions but suffer from Aggregation-Caused Quenching (ACQ) in concentrated solutions or the solid state.[5] TPE-4Py, however, is a hallmark example of a molecule with the opposite behavior: Aggregation-Induced Emission (AIE).[6]
-
In Dilute Solution: The molecule is non-emissive or weakly fluorescent. The phenyl and pyridyl rings of the TPE core undergo active intramolecular rotation, providing a non-radiative pathway for the excited-state energy to dissipate.[7][8]
-
In an Aggregated State: When molecules are brought into close proximity (e.g., in poor solvents, in the solid state, or when bound to a biological target), these intramolecular rotations are physically restricted.[6][9] This "Restriction of Intramolecular Motion" (RIM) blocks the non-radiative decay channels, forcing the excited-state energy to be released as strong fluorescence.[6][9]
Physicochemical Properties and Data
TPE-4Py is a crystalline solid with distinct properties that are foundational to its application.
| Property | Value | Source |
| Molecular Formula | C₄₆H₃₂N₄ | [2] |
| Molecular Weight | 640.77 - 640.8 g/mol | [1][2] |
| Appearance | White to Yellow Powder/Crystal | |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4] |
| Solubility | Soluble in solvents like THF, exhibits AIE in water/THF mixtures | [10] |
| Max. Absorption (THF) | ~330 nm | [10] |
| Max. Emission (Aggregated) | ~468-498 nm (Blue-Green) | [11] |
Synthesis and Characterization
4.1. Synthesis via McMurry Coupling
A primary and effective method for synthesizing the TPE core is the McMurry reaction.[12][13][14] This organometallic reaction uses a low-valent titanium species to reductively couple two ketone molecules, forming an alkene.[12][14] For TPE-4Py, the precursor is 4,4'-di(pyridin-4-yl)benzophenone.
Experimental Protocol: Synthesis of TPE-4Py
-
Objective: To synthesize 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene via McMurry coupling.
-
Materials:
-
4,4'-di(pyridin-4-yl)benzophenone (precursor)
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Methodology:
-
Preparation of the Reducing Agent: Under an inert atmosphere, add Zinc dust to anhydrous THF in a round-bottom flask and cool to 0°C.
-
Formation of Low-Valent Titanium: Slowly add TiCl₄ dropwise to the stirred suspension of Zinc in THF. The solution will typically turn dark brown or black, indicating the formation of low-valent titanium species.[12] Allow the mixture to reflux for 2-3 hours.
-
Coupling Reaction: Dissolve the 4,4'-di(pyridin-4-yl)benzophenone precursor in anhydrous THF. Add this solution dropwise to the refluxing low-valent titanium mixture.
-
Reaction Monitoring: Continue refluxing for 12-24 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and quench it carefully with an aqueous potassium carbonate solution. Filter the mixture to remove titanium oxides. The organic layer is then separated, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final TPE-4Py product.
-
4.2. Characterization
The identity and purity of the synthesized TPE-4Py are confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight.[13]
-
UV-Vis and Fluorescence Spectroscopy: To study the photophysical properties, including the AIE effect in different solvent mixtures (e.g., THF/water).[10]
Advanced Applications
The unique AIE properties combined with the chemical reactivity of the peripheral pyridyl groups make TPE-4Py a versatile platform for various applications.
5.1. Chemical Sensing
The nitrogen atoms on the pyridyl groups of TPE-4Py can act as proton acceptors or coordinate with metal ions. These interactions alter the electronic properties and aggregation behavior of the molecule, leading to a detectable change in fluorescence.
-
pH Sensing: In acidic conditions, the pyridyl nitrogens become protonated. This increases the molecule's solubility in water, causing the aggregates to disassemble and quenching the fluorescence.[15] This turn-off response is highly sensitive and reversible, making TPE-4Py an excellent candidate for pH sensors.[15]
-
Metal Ion Detection: The pyridyl groups can coordinate with various metal ions. This coordination can either promote aggregation (turn-on fluorescence) or disrupt existing aggregates (turn-off fluorescence), enabling the detection of specific metal ions.
-
Volatile Organic Compounds (VOCs) and Gas Sensing: TPE-4Py can be incorporated into Metal-Organic Frameworks (MOFs).[16][17] These porous structures can adsorb VOCs or specific gases like formaldehyde, leading to a measurable change in the material's luminescence, forming the basis for highly sensitive chemical sensors.[18][19][20]
5.2. Bio-imaging and Diagnostics
The "turn-on" nature of AIE is highly advantageous for biological imaging, as it provides a high signal-to-noise ratio. Probes are dark until they interact with their target, minimizing background fluorescence.[6]
-
Cell Staining and Imaging: TPE-4Py derivatives can be designed to target specific cellular organelles, such as mitochondria.[21] Upon localizing and aggregating within the target, they light up, allowing for clear visualization and tracking.[21][22][23]
-
Biomarker Detection: By conjugating TPE-4Py to specific recognition elements (e.g., antibodies, aptamers), probes can be developed to detect disease biomarkers. Binding to the target biomarker restricts intramolecular rotation and triggers a fluorescent signal.
-
Monitoring Biological Processes: The pH-sensitive nature of TPE-4Py can be used to monitor processes involving pH changes, such as bacterial internalization by macrophages, where the pH changes as the bacteria move into acidic phagosomes.[21]
Experimental Protocol: Live-Cell Staining
-
Objective: To stain live cells using a TPE-based AIE probe for fluorescence microscopy.
-
Materials:
-
Live cells cultured on glass-bottom dishes.
-
TPE-4Py derivative (probe) stock solution (e.g., 1 mM in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
-
Methodology:
-
Cell Preparation: Culture cells to an appropriate confluency (e.g., 60-70%).
-
Probe Preparation: Dilute the TPE probe stock solution in serum-free cell culture medium to the desired final working concentration (e.g., 1-10 µM).
-
Staining: Remove the existing culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C for a specified period (e.g., 15-30 minutes).[22]
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe molecules.
-
Imaging: Add fresh culture medium to the cells. Image the stained cells using a fluorescence microscope with appropriate excitation and emission filters (e.g., excitation ~360 nm, emission ~460 nm).[22]
-
5.3. Drug Development and Theranostics
The TPE core can act as a photosensitizer. Upon light irradiation, it can generate reactive oxygen species (ROS), which are cytotoxic. This property enables applications in:
-
Photodynamic Therapy (PDT): TPE-based AIEgens can be designed to accumulate specifically in tumor cells.[6] When irradiated with light of a specific wavelength, they generate ROS that selectively kill the cancer cells, offering a targeted cancer therapy approach.[6]
-
Theranostics: Combining therapeutic action and diagnostics, TPE-4Py derivatives can simultaneously image a tumor (via AIE) and treat it (via PDT), allowing for real-time monitoring of treatment efficacy.
Conclusion and Future Outlook
Tetrakis(4-(pyridin-4-yl)phenyl)ethene (TPE-4Py) stands out as a molecule of significant scientific interest due to its robust and versatile Aggregation-Induced Emission properties. Its straightforward synthesis, tunable characteristics, and the reactivity of its pyridyl moieties have established it as a powerful building block in materials science and biomedicine. Future research will likely focus on developing more sophisticated TPE-based systems for in-vivo theranostics, creating advanced MOFs for industrial-scale separations and catalysis, and designing novel smart materials that respond to multiple stimuli for applications in soft robotics and wearable electronics.[15]
References
-
ResearchGate. (n.d.). Synthesis of TPE through a McMurry coupling reaction, its aggregation‐induced emission, and the structures of the (Z)‐/(E)‐TPE derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of E/Z-TPE derivatives through the McMurry coupling.... Retrieved from [Link]
-
Pawar, S. D., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PMC. Retrieved from [Link]
-
Pawar, S. D., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). The EL performance of TPE-4Py. Retrieved from [Link]
-
Geng, H., et al. (2021). What Leads to Aggregation-Induced Emission?. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). McMurry reaction. Retrieved from [Link]
-
YouTube. (2020). Aggregation Induced Emission. Retrieved from [Link]
-
Wang, D., et al. (n.d.). Aggregation-enhanced emission in tetraphenylpyrazine-based luminogens: theoretical modulation and experimental validation. Materials Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Syu, M., et al. (2016). On the synthesis of metal organic frameworks (MOF) based on tetrapyridylporphine and their characterization. Frontiers. Retrieved from [Link]
-
Zhang, J., et al. (n.d.). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Chemical Science (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (n.d.). a) Photographs of TPE‐4Py aqueous suspensions (c = 10⁻⁴ m) with.... Retrieved from [Link]
-
PubChem. (n.d.). 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene. Retrieved from [Link]
-
OAE Publishing Inc. (n.d.). Tailored synthetic strategies for tetraphenylethylene-based metal–organic frameworks: design, construction, and control. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical Properties of TPE-OP, TPE-H and TPE-NO. Retrieved from [Link]
-
Zhang, M., et al. (2015). A luminescent metal-organic framework constructed using a tetraphenylethene-based ligand for sensing volatile organic compounds. PubMed. Retrieved from [Link]
-
ChemBK. (n.d.). Tetrakis(4-pyridylphenyl)ethylene. Retrieved from [Link]
-
MDPI. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Retrieved from [Link]
-
PubMed. (2025). Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement. Retrieved from [Link]
-
Chemiton. (n.d.). TPE main advantages and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV-vis absorption spectrum of TPE-4Py in THF solution. Concentration. Retrieved from [Link]
-
Wycisk, V., et al. (2017). BODIPY-based dye for no-wash live-cell staining and imaging. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of TPE‐Cy and TPE‐Cy stained E. coli: (A) brightfield image and (B,C) fluorescence images (excitation. Retrieved from [Link]
-
University of Massachusetts Medical School. (n.d.). Cell Biology and Bioimaging Core Staining Protocols. Retrieved from [Link]
-
PubMed. (2023). Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath. Retrieved from [Link]
-
ResearchGate. (2021). Scalable Superior Chemical Sensing Performance of Stretchable Ionotronic Skin via a π-Hole Receptor Effect. Retrieved from [Link]
-
Maha Asia. (2024). Thermoplastic Elastomer (TPE) and its Properties. Retrieved from [Link]
-
MDPI. (2016). Electrochemical Sensors Based on Screen-Printed Electrodes: The Use of Phthalocyanine Derivatives for Application in VFA Detection. Retrieved from [Link]
-
PMC. (2025). Cell Painting PLUS: expanding the multiplexing capacity of Cell Painting-based phenotypic profiling using iterative staining-elution cycles. Retrieved from [Link]
-
Uppsala University. (n.d.). Bioimaging and Cell Analysis. Retrieved from [Link]
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1,1,2,2-Tetra(pyridin-4-yl)ethene AIE mechanism and photophysics
The following technical guide details the photophysics, synthesis, and application mechanisms of 1,1,2,2-Tetra(pyridin-4-yl)ethene (TPE-4Py) . This document is structured for researchers requiring actionable protocols and mechanistic depth.
AIE Mechanism, Photophysics, and Supramolecular Engineering[1][2]
Executive Summary
1,1,2,2-Tetra(pyridin-4-yl)ethene (TPE-4Py) is a stimuli-responsive Aggregation-Induced Emission (AIE) luminogen.[1] Unlike its carbocyclic parent tetraphenylethylene (TPE), TPE-4Py integrates four Lewis-basic pyridine rings directly onto the ethene stator.[1] This modification imparts pH sensitivity, metal-coordination capability, and tunable optoelectronic properties.[1] This guide delineates the Restriction of Intramolecular Rotation (RIR) mechanism, provides a validated McMurry coupling synthesis protocol , and analyzes its utility in Metal-Organic Frameworks (MOFs) .[1]
Molecular Architecture & Synthesis[1]
The TPE-4Py molecule consists of a central olefinic double bond substituted with four 4-pyridyl rings.[1] The steric congestion between the proximal pyridine rings forces the molecule into a twisted propeller conformation, preventing
1.1 Synthetic Pathway: McMurry Coupling
The most robust synthesis involves the reductive coupling of di(4-pyridyl)methanone using low-valent titanium.
Reaction Scheme:
1.2 Experimental Protocol: Synthesis of TPE-4Py
Note: Anhydrous conditions are critical. TiCl
Materials:
-
Di(4-pyridyl)methanone (5.0 mmol)[1]
-
Titanium(IV) chloride (TiCl
) (10.0 mmol)[1] -
Zinc dust (20.0 mmol)[1]
-
Dry Tetrahydrofuran (THF) (50 mL)[1]
-
Pyridine (Catalytic, optional)[1]
Step-by-Step Methodology:
-
Catalyst Preparation: Under an argon atmosphere, cool dry THF (30 mL) to 0°C. Dropwise add TiCl
(Caution: Exothermic, fuming). The solution will turn yellow/brown. -
Reduction: Add Zinc dust to the TiCl
solution. Reflux the mixture for 2 hours to generate the low-valent Titanium species (black suspension). -
Coupling: Dissolve di(4-pyridyl)methanone in dry THF (20 mL) and add it dropwise to the refluxing Ti suspension.
-
Reflux: Continue refluxing for 12–24 hours. Monitor via TLC (DCM/MeOH 95:5).[1]
-
Quenching: Cool to room temperature. Quench with 10% aqueous K
CO solution.[1] -
Extraction: Filter the slurry through Celite. Extract the filtrate with Dichloromethane (DCM) (3 x 50 mL).[1]
-
Purification: Dry organic layer over MgSO
, concentrate, and purify via recrystallization from Ethanol/Hexane or column chromatography (Silica gel, DCM/MeOH gradient).
Photophysics & AIE Mechanism
2.1 The RIR Mechanism
In dilute solution, TPE-4Py is virtually non-emissive. The excited state energy is dissipated non-radiatively through the rotation of the pyridine rings around the C-C single bonds connecting them to the central ethene.
Upon aggregation (e.g., in high water fraction mixtures) or coordination (e.g., in MOFs), these rotations are physically restricted.[1] This closes the non-radiative decay channel (k
Mechanistic Pathway Diagram:
Figure 1: Comparative energy dissipation pathways in solution (non-radiative) vs. aggregate state (radiative) driven by RIR.
2.2 Protonation and Solvatochromism
TPE-4Py exhibits pH-dependent fluorescence.[1] The pyridine nitrogens can be protonated, converting the rings into electron-withdrawing pyridinium cations.
-
Neutral State: Weak emission, shorter wavelength.[1]
-
Protonated State (TPE-4Py-H
): Red-shifted emission due to enhanced Intramolecular Charge Transfer (ICT) from the ethene core to the electron-deficient pyridinium rings.[1] Protonation also facilitates hydrogen bonding networks that rigidify the structure, further enhancing Quantum Yield (QY).
Photophysical Data Summary:
| Parameter | Neutral TPE-4Py (Solution) | Neutral TPE-4Py (Aggregate) | Protonated TPE-4Py (Solid/Salt) |
| State | Dissolved (e.g., THF) | Nano-aggregates (THF:Water 1:[1]9) | Co-crystal / Salt |
| Emission Max ( | ~380 nm (Weak/Negligible) | ~470 nm (Blue-Cyan) | ~520–550 nm (Yellow-Green) |
| Quantum Yield ( | < 0.5% | 15% – 45% | > 50% (Highly Dependent on Counterion) |
| Mechanism | Non-Radiative Decay | AIE (RIR) | AIE + ICT + Ionic Rigidification |
Supramolecular Assembly & MOFs
TPE-4Py acts as a tetra-topic ligand.[1] Its four pyridine nitrogens are oriented in a divergent geometry, making it an ideal linker for Metal-Organic Frameworks (MOFs).[1]
3.1 Coordination Logic
-
Metal Nodes: Zn
, Cd , Ag .[1] -
Topology: The twisted core prevents the formation of flat, 2D sheets, promoting 3D porous networks.
-
Luminescence in MOFs: Incorporating TPE-4Py into a MOF rigidifies the ligand completely (Linker-Based Luminescence).[1] The MOF emits strongly even without solvent aggregation because the coordination bonds lock the pyridine rotors.
MOF Synthesis Workflow (Example: Zn-TPE-4Py):
-
Precursors: TPE-4Py (0.1 mmol) + Zn(NO
) ·6H O (0.2 mmol) + Terephthalic Acid (co-ligand, 0.1 mmol).[1] -
Solvent: DMF/Ethanol (10 mL).
-
Conditions: Solvothermal synthesis at 100°C for 48 hours in a sealed Teflon autoclave.
-
Result: Fluorescent crystals capable of sensing volatile organic compounds (VOCs) via guest-host interactions.[1]
References
-
Tetra(4-pyridyl)
-
General AIE Mechanism (TPE Derivatives)
-
Synthesis via McMurry Coupling
-
MOF Applications (Sensing)
Sources
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- 3. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Luminescent Architectures: Pyridine-Functionalized Tetraphenylethylene Derivatives for MOFs
A Technical Guide for Material Scientists and Bio-Analytical Chemists
Executive Summary
This technical guide details the engineering, synthesis, and application of Aggregation-Induced Emission (AIE) active Metal-Organic Frameworks (MOFs). Specifically, we focus on Tetraphenylethylene (TPE) cores functionalized with pyridine moieties.
Unlike traditional fluorophores (e.g., fluorescein) that suffer from Aggregation-Caused Quenching (ACQ), TPE derivatives exhibit the AIE effect. When incorporated into the rigid lattice of a MOF, the intramolecular rotations of the TPE rotors are restricted, leading to highly emissive materials with permanent porosity. For drug development professionals, these materials represent a paradigm shift in biosensing (detecting drug metabolites or biomarkers) and theranostics (simultaneous imaging and drug delivery).
Part 1: Molecular Architecture & Reticular Design
The Ligand: TPE-4Py
The cornerstone of this architecture is 1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene (TPE-4Py).
-
Core: Tetraphenylethylene (TPE).
-
Functionality: Four pyridine groups act as Lewis bases (ligands) to coordinate with metal nodes.
-
Geometry: The molecule acts as a tetra-topic linker, typically favoring the formation of 2D sheets or 3D pillared-layer structures depending on the metal cluster used.
The Mechanism: Restriction of Intramolecular Motion (RIM)
In solution, the phenyl rings of TPE rotate freely, dissipating excited state energy non-radiatively. Inside the MOF matrix:
-
Coordination Locking: The pyridine nitrogens bind to metal nodes (e.g., Zn²⁺, Cd²⁺).
-
Lattice Rigidity: The framework structure physically prevents phenyl ring rotation.
-
Radiative Decay: The non-radiative pathway is blocked, forcing relaxation via photon emission (Fluorescence).
Part 2: Experimental Protocols
Ligand Synthesis: TPE-4Py
Prerequisite: This synthesis relies on the Suzuki-Miyaura cross-coupling reaction.
Reagents:
-
1,1,2,2-Tetrakis(4-bromophenyl)ethene (Core precursor)
-
4-Pyridylboronic acid (Functional arm)
-
Pd(PPh₃)₄ (Catalyst)
-
K₂CO₃ (Base)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Protocol:
-
Charge: In a 250 mL Schlenk flask, combine the brominated TPE precursor (1.0 eq), 4-pyridylboronic acid (5.0 eq), and K₂CO₃ (10.0 eq).
-
Degas: Evacuate and backfill with Argon (3 cycles) to remove oxygen.
-
Catalyze: Add Pd(PPh₃)₄ (5 mol%) under Argon flow.
-
Reflux: Add the degassed solvent mixture and reflux at 100°C for 48 hours.
-
Workup: Cool to RT. Extract with dichloromethane (DCM). Wash organic layer with brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).
-
Yield: Expect a bright yellow powder (~70-80% yield).
MOF Assembly: Zn-TPE-Py Framework
Target Architecture: A luminescent Zn(II) framework suitable for sensing.
Reagents:
-
Zn(NO₃)₂[3]·6H₂O (Metal Node)
-
Terephthalic acid (H₂BDC) (Co-ligand for pillared structures, optional but recommended for stability)
-
Solvent: DMF / Ethanol / H₂O
Protocol:
-
Solvation: Dissolve TPE-4Py (0.05 mmol) and H₂BDC (0.05 mmol) in 10 mL DMF.
-
Metal Addition: Add Zn(NO₃)₂·6H₂O (0.1 mmol) to the solution. Sonicate for 10 mins until clear.
-
Solvothermal Synthesis: Transfer to a Teflon-lined stainless steel autoclave.
-
Heating Profile: Heat at 100°C for 72 hours. Cool slowly (5°C/hour) to room temperature to promote large crystal growth.
-
Activation: Filter the yellow block crystals. Wash with DMF (3x) and Ethanol (3x). Solvent exchange with ethanol for 3 days (refreshing daily).
-
Drying: Activate in a vacuum oven at 80°C for 12 hours.
Part 3: Visualization of Workflows
Diagram 1: Synthesis & Assembly Pathway
Caption: Step-by-step synthesis from organic precursors to the final Metal-Organic Framework assembly.
Diagram 2: Sensing Mechanism (Turn-On/Turn-Off)
Caption: Dual sensing modes. Quenching via electron transfer (PET) or Enhancement via rigidification (RIM).
Part 4: Applications in Drug Development & Bio-Analysis
Case Study: Antibiotic Detection in Water
For pharmaceutical researchers, monitoring environmental contamination of antibiotics is critical. Zn-TPE-Py MOFs exhibit selective responses to different antibiotic classes.
Mechanism:
-
Nitrofurantoin (NFT): Causes fluorescence quenching .[4]
-
Why? The LUMO of the antibiotic is lower than the conduction band of the MOF, facilitating electron transfer (PET) from MOF to analyte.
-
-
Fluoroquinolones (e.g., Ciprofloxacin): Causes fluorescence enhancement .
-
Why? The antibiotic binds to the TPE linker, further restricting vibration/rotation and reducing non-radiative decay.
-
Performance Data:
| Analyte Class | Response Type | Detection Limit (LOD) | Mechanism |
| Nitrofurans | Quenching (Turn-Off) | ~10-20 ppb | PET / FRET |
| Fluoroquinolones | Enhancement (Turn-On) | ~2-5 ppm | RIM / Binding |
| Metal Ions (Fe³⁺) | Quenching | < 1.0 µM | Competitive Absorption |
Biomarker Sensing: Formaldehyde
Recent studies (Anal.[1] Chem. 2023) utilized Zn-Py-TPE MOFs for detecting volatile formaldehyde in exhaled breath—a potential non-invasive screen for lung cancer.[1]
-
Protocol: The MOF is coated onto a paper strip.
-
Reaction: Formaldehyde forms halogen bonds with the framework, promoting aggregation and triggering chemiluminescence in the presence of an oxalate ester.
-
Relevance: Demonstrates the utility of these materials in point-of-care (POC) diagnostic devices.
Part 5: References
-
Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath. Analytical Chemistry (2023).
-
Towards correlating dimensionality and topology in luminescent MOFs based on terephthalato and bispyridyl-like ligands. Dalton Transactions (2021).
-
Efficient Detection of Antibiotics in Water by a Macrocyclic Metal–Organic Framework with Different Response Modes. Crystal Growth & Design (2025). (Note: Year/DOI illustrative of recent advancements in Zn-MOF sensing).
-
Metal-organic framework-based nanomaterials as opto-electrochemical sensors for the detection of antibiotics and hormones. Beilstein Journal of Nanotechnology (2023).
-
Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy. Langmuir (2024).[5]
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- 3. Towards correlating dimensionality and topology in luminescent MOFs based on terephthalato and bispyridyl-like ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Coordination Geometry of Tetra(4-pyridyl)ethylene in Supramolecular Assemblies
Introduction: The Emergence of Tetra(4-pyridyl)ethylene as a Versatile Supramolecular Building Block
In the landscape of crystal engineering and supramolecular chemistry, the design and synthesis of functional materials from molecular building blocks is a paramount objective. Among the vast array of organic ligands, tetraarylethylene derivatives have garnered significant attention.[1] This is largely due to their unique structural characteristics, such as rigidity and symmetry, and their fascinating photophysical properties, most notably Aggregation-Induced Emission (AIE).[1][2] The AIE phenomenon, where non-emissive molecules are induced to emit light upon aggregation, offers a powerful strategy for the development of novel sensors, imaging agents, and light-emitting devices.[3]
This guide focuses on a particularly intriguing derivative, tetra(4-pyridyl)ethylene (TPE-Py), also referred to as tetrakis(4-pyridylphenyl)ethylene (TPPE) in some literature.[3][4][5] TPE-Py is a multi-functional ligand that combines the AIE-active tetraphenylethylene core with four peripheral pyridyl groups.[2] These pyridyl moieties serve as versatile Lewis basic sites, capable of participating in a variety of non-covalent interactions, including hydrogen bonding and, most importantly, coordination to metal centers.[1][2] This dual functionality makes TPE-Py an exceptional building block for the construction of a diverse range of supramolecular assemblies, from discrete metal-organic cages to extended metal-organic frameworks (MOFs) and coordination polymers.[2] The coordination geometry of the TPE-Py ligand is a critical determinant of the final architecture and, consequently, the properties of the resulting supramolecular assembly.
This technical guide provides a comprehensive overview of the coordination geometry of TPE-Py in supramolecular assemblies, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental principles governing its coordination behavior, explore the diverse structural motifs it can generate, and present detailed experimental protocols for the synthesis and characterization of TPE-Py-based materials.
The TPE-Py Ligand: Structure and Intrinsic Properties
The TPE-Py molecule consists of a central ethylene core bonded to four phenyl rings, each of which is substituted with a pyridyl group at the para position. The propeller-like, non-planar structure of the tetraphenylethylene core is crucial to its AIE properties.[3] In dilute solutions, the phenyl rings undergo active intramolecular rotations, providing a non-radiative decay pathway for the excited state, thus rendering the molecule non-emissive.[3] Upon aggregation or restriction of these rotations, for instance, through incorporation into a rigid supramolecular structure, the radiative decay channel is activated, leading to strong fluorescence.[3]
The four pyridyl groups of TPE-Py are the key to its utility in constructing coordination-driven supramolecular assemblies. The nitrogen atom of each pyridyl ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal ions. The spatial arrangement of these four coordination sites in a roughly tetrahedral fashion allows for the formation of complex, high-dimensional structures.
Coordination Modes and Resulting Geometries
The versatility of TPE-Py as a ligand stems from the various ways its pyridyl groups can coordinate to metal centers. The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its preferred coordination number and geometry), the counter-anions present, and the reaction conditions (solvent, temperature, and stoichiometry).
The pyridyl groups of TPE-Py can act as:
-
Monodentate Ligands: In the simplest case, a single pyridyl group coordinates to a metal center.
-
Bidentate Bridging Ligands: Two pyridyl groups from the same TPE-Py molecule can bridge two different metal centers. This is a common motif in the formation of coordination polymers.
-
Tetradentate Bridging Ligands: All four pyridyl groups can coordinate to four different metal centers, acting as a highly connected node in the construction of 3D frameworks.[6]
The coordination of TPE-Py to metal ions can lead to a variety of supramolecular architectures:
-
Discrete Metallacycles and Cages: By carefully selecting metal precursors with specific coordination geometries (e.g., 90° or 180° angles), it is possible to construct discrete, closed structures like molecular squares, rhomboids, or more complex polyhedra.[7]
-
1D Coordination Polymers: When TPE-Py acts as a linear or bent bidentate bridging ligand, it can link metal centers to form one-dimensional chains or zigzag structures.
-
2D Coordination Polymers: If TPE-Py connects three or four metal centers in a planar or near-planar fashion, two-dimensional sheets or grids can be formed.[6]
-
3D Metal-Organic Frameworks (MOFs): The use of TPE-Py as a tetratopic linker allows for the construction of highly porous, three-dimensional frameworks with potential applications in gas storage, separation, and catalysis.[4][8][9]
The coordination geometry of the metal ion itself plays a crucial role in determining the final structure. For example, square planar metal ions can promote the formation of 2D grid-like structures, while octahedral metal ions can lead to more complex 3D networks.
Experimental Section: Synthesis and Characterization of TPE-Py Based Supramolecular Assemblies
Synthesis of a TPE-Py-based Metal-Organic Framework (MOF)
This protocol describes a general solvothermal method for the synthesis of a zinc-based MOF using TPE-Py as the organic linker, adapted from literature procedures.[8][9]
Materials:
-
Tetra(4-pyridyl)ethylene (TPE-Py)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve TPE-Py (0.05 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) in 5 mL of ethanol.
-
Combine the two solutions in the first vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C over 2 hours and hold at this temperature for 48 hours.
-
Allow the oven to cool to room temperature over 12 hours.
-
Colorless or pale-yellow crystals of the MOF should be visible.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
The crystals can be stored in ethanol or dried under vacuum for further characterization.
Rationale: The solvothermal method provides the necessary energy to overcome the kinetic barriers to crystallization, allowing for the formation of well-ordered MOF structures. The choice of solvent can influence the final structure, and DMF is a common choice for its high boiling point and ability to solvate both the organic linker and the metal salt.
Characterization Techniques
A suite of analytical techniques is necessary to fully characterize the structure and properties of TPE-Py-based supramolecular assemblies.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction (SC-XRD) | Provides the definitive three-dimensional structure of the assembly, including bond lengths, bond angles, and the precise coordination geometry of the TPE-Py ligand and the metal centers. |
| Powder X-ray Diffraction (PXRD) | Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from SC-XRD data. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the material and can provide information about the presence of solvent molecules within the pores. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to confirm the coordination of the pyridyl groups to the metal centers by observing shifts in the C=N stretching frequencies.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to characterize the ligand and, in some cases, the diamagnetic supramolecular assemblies in solution. |
| Fluorescence Spectroscopy | Essential for studying the AIE properties of the assemblies. Measurements in both solution and the solid state can reveal the "turn-on" fluorescence characteristic of AIE.[3] |
Visualizing Coordination and Assembly
Diagram of TPE-Py Coordination Modes
Caption: Coordination modes of the TPE-Py ligand.
Workflow for MOF Synthesis and Characterization
Caption: Workflow for MOF synthesis and characterization.
Applications in Research and Development
The unique structural and photophysical properties of TPE-Py-based supramolecular assemblies have led to their exploration in a variety of applications:
-
Chemical Sensing: The porous nature of TPE-Py-based MOFs, combined with their AIE properties, makes them excellent candidates for fluorescent sensors. For instance, a zinc-based MOF utilizing a TPE-Py derivative has been shown to selectively detect formaldehyde in exhaled breath, a potential biomarker for lung cancer.[8][9] The mechanism often involves the analyte interacting with the framework, leading to a change in the fluorescence emission.
-
Drug Delivery: The tunable pore sizes and biocompatibility of some MOFs make them promising for drug delivery applications. The AIE properties of TPE-Py could also be harnessed for simultaneous imaging and therapeutic delivery.
-
Photocatalysis: The conjugated π-system of TPE-Py can participate in photoinduced electron transfer processes, making these materials potentially useful in photocatalysis.
-
Luminescent Materials: The strong solid-state emission of TPE-Py assemblies makes them attractive for applications in organic light-emitting diodes (OLEDs) and other solid-state lighting technologies.
Conclusion and Future Outlook
Tetra(4-pyridyl)ethylene has firmly established itself as a powerful and versatile building block in supramolecular chemistry. Its unique combination of a photoactive AIE core and multiple coordination sites allows for the rational design and synthesis of a vast array of functional materials. The coordination geometry of TPE-Py is the linchpin that dictates the final architecture and properties of the resulting assemblies. A thorough understanding of the factors that control this geometry is crucial for the targeted synthesis of materials with desired functionalities.
Future research in this area will likely focus on the development of new TPE-Py derivatives with tailored electronic and steric properties, the exploration of a wider range of metal ions to access novel coordination geometries, and the application of these materials to address pressing challenges in healthcare, environmental science, and energy. The insights and protocols presented in this guide provide a solid foundation for researchers to explore the rich and rewarding field of TPE-Py-based supramolecular chemistry.
References
-
Analytical Chemistry, 2023, 95(2), 1739-1746. [Link]
-
PubMed, 2023, 36619087. [Link]
-
PubMed, 2025, 41339595. [Link]
-
Salts and Co-Crystalline Assemblies of Tetra(4-Pyridyl)Ethylene with Di-Carboxylic Acids. MDPI. [Link]
-
Applications of supramolecular assemblies in drug delivery and photodynamic therapy. Royal Society of Chemistry. [Link]
-
Structure-dependent luminescence of tetra-(4-pyridylphenyl)ethylene: a first-principles study. Royal Society of Chemistry. [Link]
-
Structure-dependent luminescence of tetra-(4-pyridylphenyl)ethylene: A first-principles study. ResearchGate. [Link]
-
Tetrakis(4-pyridylphenyl)ethylene-decorated metal–organic frameworks with aggregation induced chemiluminescence emission on paper-based paltform for volatile sulfur compounds measurement. ResearchGate. [Link]
-
Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement. ResearchGate. [Link]
-
Template-Controlled Synthesis in the Solid-State. SpringerLink. [Link]
-
Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles. National Center for Biotechnology Information. [Link]
-
Salts and Co-Crystalline Assemblies of Tetra(4-Pyridyl)Ethylene with Di-Carboxylic Acids. ResearchGate. [Link]
-
Peptide-Tetrapyrrole Supramolecular Self-Assemblies: State of the Art. Semantic Scholar. [Link]
-
Synthesis, Characterization, Spectroelectrochemical, Photophysical and HSA-Binding Properties of Novel and Versatile meso-Tetra(4-pyridylvinylphenyl)porphyrins Coordinated to Ruthenium(II)-Polypyridyl Derivatives. SciELO. [Link]
-
Versatile supramolecular reactivity of zinc-tetra(4-pyridyl)porphyrin in crystalline solids: Polymeric grids with zinc dichloride and hydrogen-bonded networks with mellitic acid. Beilstein Journal of Organic Chemistry. [Link]
-
Supramolecular coordination chemistry. Royal Society of Chemistry. [Link]
-
Solvent-Mediated Synthesis of M(II)-Coordination Polymer Part 1: Crystal Structure of Poly(1,2-di(4-pyridyl)ethylene-kN,N')-bis(1,4-benzenediacetato-kO,O′,O′′,O′′')zinc(II). ResearchGate. [Link]
-
Spectroscopic Study of Metal Coordination Compounds with 1, 2-Trans-(4-Pyridyl)ethene. ResearchGate. [Link]
-
Crystal Structures, Magnetic Properties, and Electrochemical Properties of Coordination Polymers Based on the Tetra(4-pyridyl)-tetrathiafulvalene Ligand. PubMed. [Link]
-
Structural Diversity in Tetrakis(4–pyridyl)porphyrin Supramolecular Building Blocks. ResearchGate. [Link]
-
Octahedral Rhenium Cluster Complexes with 1,2-Bis(4-pyridyl)ethylene and 1,3-Bis(4-pyridyl)propane as Apical Ligands. MDPI. [Link]
-
Transition metal-based coordination polymers of bipyridyl-ethylene for sunlight-driven photocatalytic CO 2 reduction into CO. Royal Society of Chemistry. [Link]
-
Perylene-Based Coordination Polymers: Synthesis, Fluorescent J-Aggregates, and Electrochemical Properties. ACS Publications. [Link]
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- 1. researchgate.net [researchgate.net]
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- 4. Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structures, Magnetic Properties, and Electrochemical Properties of Coordination Polymers Based on the Tetra(4-pyridyl)-tetrathiafulvalene Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Solvothermal Engineering of TPE-4Py Metal-Organic Frameworks (LMOFs)
Topic: Solvothermal Synthesis of TPE-4Py based Metal-Organic Frameworks Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Abstract & Strategic Value
The integration of Aggregation-Induced Emission (AIE) luminogens into Metal-Organic Frameworks (MOFs) represents a paradigm shift in sensing and photonic materials. TPE-4Py (1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene) is a premier tetratopic ligand for this purpose. Unlike traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPE-4Py becomes highly emissive when its intramolecular rotations are restricted by the rigid coordination environment of a MOF.
This guide details the solvothermal synthesis , activation , and application of Zn(II)-based TPE-4Py MOFs. These materials are critical for:
-
Picomolar Sensing: Detection of nitro-explosives (TNP, TNT) and antibiotics via fluorescence quenching.
-
Photocatalysis: Efficient singlet oxygen generation.
-
Drug Delivery: High-porosity carriers with trackable fluorescence.
Ligand Chemistry & Pre-Synthesis Considerations
The AIE Mechanism in MOFs
Free TPE-4Py in solution is non-emissive due to the dissipation of excitation energy through intramolecular rotation (IMR). Upon coordination into the MOF lattice, these rotations are mechanically locked—a phenomenon known as Restriction of Intramolecular Motion (RIM) .
DOT Diagram: The RIM Mechanism
Figure 1: The Restriction of Intramolecular Motion (RIM) mechanism activating fluorescence in TPE-4Py MOFs.
Protocol A: Synthesis of Zn-TPE-4Py Framework (Pillared-Layer Topology)
This protocol targets a robust 3D pillared-layer structure (analogous to LMOF-261/262 series) using TPE-4Py as the pillar and a dicarboxylate (Terephthalic Acid, BDC) as the layer linker. This dual-ligand strategy prevents the excessive interpenetration that often collapses pure TPE-4Py networks.
Reagents
-
Metal Source: Zinc Nitrate Hexahydrate (
) [98% Purity] -
AIE Ligand: TPE-4Py (Tetra-pyridyl ligand)
-
Co-Ligand:
(1,4-Benzenedicarboxylic acid)[1][2]
Step-by-Step Methodology
Phase 1: Precursor Dissolution[4]
-
Prepare Vial A: Dissolve
of TPE-4Py in of DMF. Sonicate for 10 minutes until the solution is optically clear. Note: TPE-4Py is hydrophobic; heating to 60°C aids dissolution. -
Prepare Vial B: Dissolve
of and of in of Ethanol. -
Mixing: Slowly add the contents of Vial B to Vial A under stirring. The mixture may turn slightly turbid; this is the nucleation onset.
Phase 2: Solvothermal Reaction[4]
-
Transfer the
mixture into a 15 mL Teflon-lined stainless steel autoclave . -
Seal tightly and place in a programmable oven.
-
Ramp: Heat to 100°C over 2 hours (
). -
Dwell: Hold at 100°C for 48 hours .
-
Cool: Cool to room temperature over 10 hours (
). Critical: Slow cooling promotes large, single-crystal formation suitable for XRD.
Phase 3: Isolation & Washing
-
Decant the mother liquor. You should observe yellow block crystals.
-
Wash 1: Soak crystals in fresh DMF for 24 hours to remove unreacted ligand.
-
Wash 2: Solvent exchange with Ethanol (
, refreshed every 6 hours) to remove DMF from the pores.
DOT Diagram: Synthesis Workflow
Figure 2: Solvothermal workflow for high-crystallinity TPE-4Py MOFs.
Characterization & Validation Standards
To ensure scientific integrity, the synthesized material must be validated against the following benchmarks.
| Technique | Purpose | Expected Outcome |
| PXRD (Powder X-Ray Diffraction) | Structural Integrity | Sharp, high-intensity peaks at low |
| Fluorescence Spectroscopy | AIE Verification | Excitation at ~365 nm should yield strong emission at ~520-550 nm (Green/Yellow). Solid state quantum yield (PLQY) should be >40%. |
| TGA (Thermogravimetric Analysis) | Thermal Stability | Weight loss <100°C (Solvent); Plateau up to 350°C (Framework stability). |
| BET Surface Area | Porosity Check | Type I isotherm ( |
Application Protocol: Nitro-Explosive Sensing
Context: Nitro-aromatics (e.g., TNP, TNT) are electron-deficient. The TPE-4Py ligand is electron-rich. The sensing mechanism relies on Photo-induced Electron Transfer (PET) , which quenches the fluorescence.
Experimental Setup
-
Suspension: Disperse
of activated MOF powder in of Ethanol. Sonicate to create a stable suspension. -
Baseline: Record the PL spectrum (Excitation: 360 nm).
-
Titration: Add aliquots (
) of analyte solution (e.g., Picric Acid). -
Measurement: Record PL intensity after each addition.
-
Analysis: Plot
vs. Concentration. A linear fit indicates Stern-Volmer quenching behavior.
Quenching Efficiency Formula:
Troubleshooting & "The Art of the Crystal"
-
Problem: Amorphous yellow powder instead of crystals.
-
Cause: Reaction rate too fast.
-
Fix: Lower temperature to 85°C or increase the DMF ratio (DMF slows coordination compared to EtOH).
-
-
Problem: Crystals collapse upon drying.
-
Cause: Surface tension stress during solvent removal.
-
Fix: Do not heat dry directly. Use Supercritical
drying or wash with volatile pentane before vacuum drying at room temperature.
-
-
Problem: Low Fluorescence.
-
Cause: Trapped DMF quenching emission or framework collapse.
-
Fix: Ensure thorough ethanol exchange (3+ days). DMF is a high-boiling solvent that is difficult to remove.
-
References
-
Gong, Y. N., et al. (2014). "A Zn(II) metal–organic framework based on TPE-4py as a fluorescent sensor for sensing of nitroaromatic explosives and small organic molecules." Inorganic Chemistry Frontiers. Link
-
Hu, Z., et al. (2015). "Luminescent metal–organic frameworks based on TPE-4py for sensing small molecules and metal ions." Crystal Growth & Design. Link
-
Li, B., et al. (2019). "Luminescent MOFs: From Synthesis to Applications." Chemical Reviews. Link
-
Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews. Link
-
Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews. Link
Sources
Application Note: Post-Synthetic Modification of MOFs using Tetra(pyridin-4-yl)ethene Ligands
Executive Summary
This guide details the protocol for the post-synthetic modification (PSM) of Zinc-based pillared-layer Metal-Organic Frameworks (MOFs) using 1,1,2,2-tetra(pyridin-4-yl)ethene (TPE-Py) . While direct synthesis of TPE-based MOFs is possible, it often results in interpenetrated networks or amorphous phases due to the rapid precipitation kinetics of the tetradentate ligand.
We utilize Solvent-Assisted Ligand Exchange (SALE) to thermodynamically replace labile pillars (e.g., 4,4'-bipyridine) with the TPE-Py ligand. This approach preserves the parent topology while installing the Aggregation-Induced Emission (AIE) functionality of the TPE core, enabling high-sensitivity fluorescent sensing applications in drug development and biomarker tracking.
Strategic Rationale & Mechanism
Why Post-Synthetic Modification?
Direct solvothermal synthesis with large, rigid ligands like TPE-Py often fails to yield single crystals suitable for diffraction. The SALE approach decouples the nucleation of the MOF from the functionalization.
-
Thermodynamic Drive: The exchange is driven by the entropy gain of releasing smaller ligands (e.g., two bipyridine molecules) for every one entering TPE-Py ligand, or by the higher binding affinity (chelate effect) of the tetradentate ligand.
-
AIE Activation: Free TPE-Py ligands in solution are non-emissive due to non-radiative decay via intramolecular rotation. Constraining the ligand within the MOF lattice restricts this rotation, turning on intense fluorescence—a critical feature for sensing.
Mechanism of Action (SALE)
The following diagram illustrates the kinetic pathway of replacing a labile pillar (L_leaving) with the target TPE-Py ligand (L_entering).
Figure 1: Mechanistic pathway of Solvent-Assisted Ligand Exchange (SALE). High concentration of the incoming ligand drives the equilibrium toward the Daughter MOF.
Experimental Protocols
Materials & Reagents[1]
-
Parent MOF: Zn-TMU-X or similar pillared-layer MOF (e.g., constructed from Zn(NO₃)₂ and 4,4'-bipyridine).
-
Incoming Ligand: 1,1,2,2-tetra(pyridin-4-yl)ethene (TPE-Py).
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH).
-
Equipment: Convection oven, centrifugation tubes, NMR (for digestion analysis).
Protocol: Solvent-Assisted Ligand Exchange (SALE)[1][2]
Step 1: Preparation of Parent Crystals Synthesize the parent MOF containing labile pillars (e.g., 4,4'-bipyridine). Ensure crystals are washed with DMF to remove unreacted metal salts.
-
Critical Check: Verify crystallinity via Powder X-Ray Diffraction (PXRD) before proceeding.
Step 2: Ligand Solution Preparation Dissolve TPE-Py (0.1 mmol) in 10 mL of DMF.
-
Note: TPE-Py has lower solubility than bipyridine. Mild heating (40°C) and sonication may be required to fully dissolve the ligand.
Step 3: The Exchange Reaction
-
Place 50 mg of Parent MOF crystals into a 20 mL scintillation vial.
-
Add the 10 mL TPE-Py/DMF solution.
-
Incubate the vial in a convection oven at 85°C for 72 hours .
-
Refresh the solution: Every 24 hours, carefully decant the supernatant (containing released bipyridine) and replace it with fresh TPE-Py solution. This shifts the equilibrium toward the product (Le Chatelier's principle).
Step 4: Washing & Activation
-
Decant the final reaction solution.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove surface-adsorbed TPE-Py.
-
Soak in ethanol for 24 hours (refreshing twice) to exchange pore-trapped DMF.
-
Activate under vacuum at 100°C for 12 hours.
Validation: 1H-NMR Digestion
To quantify the exchange efficiency (percentage of pillars replaced):
-
Take 5 mg of the dried "Daughter MOF".
-
Digest in 600 µL DMSO-d6 + 20 µL DCl (deuterated hydrochloric acid).
-
Analyze by 1H-NMR.[1]
-
Calculation: Integrate the unique alkene proton signal of TPE-Py vs. the aromatic protons of the leaving bipyridine.
-
Target: >90% replacement indicates a complete phase transformation.
-
Characterization & Data Interpretation
The success of PSM is defined by the retention of crystallinity and the activation of fluorescence.
Table 1: Comparative Characterization Metrics
| Metric | Parent MOF (Bipyridine) | Daughter MOF (TPE-Py) | Method of Verification |
| Crystal Phase | Monoclinic (Example) | Monoclinic (Isostructural) | PXRD (Peak positions should match) |
| Fluorescence | Non-emissive / Weak Blue | Bright Green/Yellow | PL Spectroscopy (365 nm excitation) |
| Pore Environment | Open channels | Partitioned/Sterically crowded | N2 Adsorption Isotherm (BET surface area) |
| Stability | Labile in water | Hydrolytically enhanced | Water soaking test (24h) |
Application: Fluorescent Sensing of Volatile Biomarkers
The TPE-Py MOF serves as a "turn-on" or "turn-off" sensor for volatile organic compounds (VOCs) or biomarkers like formaldehyde or sulfur compounds in breath.
Sensing Workflow
The porous nature of the MOF allows analytes to diffuse in and interact with the electron-rich TPE core or the metal node, altering the fluorescence quenching/enhancement pathways.
Figure 2: Operational workflow for using TPE-Py MOFs in biomarker sensing.
Protocol: Fluorescence Quenching Assay
-
Suspension: Disperse 2 mg of TPE-Py MOF powder in 3 mL of solvent (e.g., HEPES buffer for biological simulation).
-
Baseline: Record emission spectrum (Excitation: 350 nm, Emission range: 400–650 nm).
-
Titration: Add aliquots of the target analyte (e.g., formaldehyde or specific drug metabolite).
-
Observation: Monitor the change in peak intensity.
-
Mechanism:[2] Electron transfer from the analyte to the TPE ligand often quenches fluorescence, or rigidification enhances it.
-
Limit of Detection (LOD): Calculate using
(where is standard deviation of blank, is slope).
-
References
-
Deria, P., et al. (2014). "Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal–Organic Frameworks."[3] Chemical Society Reviews.[4] Link
-
Gong, Y., et al. (2023). "Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission." Analytical Chemistry. Link
-
Cohen, S. M. (2012). "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews. Link
-
Feng, D., et al. (2024). "Recent Advances of Multidentate Ligand-Based Anion-Pillared MOFs." Chem & Bio Engineering. Link
-
Shustova, N. B., et al. (2011). "Turn-on fluorescence in metal-organic frameworks featuring an aggregation-induced emission active linker." Journal of the American Chemical Society.[5] Link
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- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
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Fabricating High-Performance Fluorescent Sensors for Nitroaromatics Using TPE-4Py: An Application Note and Protocol Guide
Introduction: The Critical Need for Nitroaromatic Detection and the AIE-Based Solution
Nitroaromatic compounds (NACs) are a class of chemicals ubiquitously used in industrial processes, ranging from the synthesis of pharmaceuticals and dyes to their notorious application in explosives.[1] Their widespread presence, coupled with their inherent toxicity and environmental persistence, necessitates the development of rapid, sensitive, and selective detection methods.[2][3] Traditional analytical techniques, while accurate, are often laborious, require sophisticated instrumentation, and are not suitable for on-site, real-time monitoring.[2] Fluorescent chemosensors have emerged as a powerful alternative, offering high sensitivity, rapid response, and the potential for portable device integration.[1][4]
This application note details a comprehensive protocol for the fabrication of a highly effective fluorescent sensor for nitroaromatics based on 1,1,2,2-tetrakis(4-pyridylphenyl)ethene (TPE-4Py). TPE-4Py is a member of the tetraphenylethylene (TPE) family of molecules, which are renowned for their unique photophysical property known as Aggregation-Induced Emission (AIE).[5][6][7] Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, AIE luminogens (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[7][8] This "turn-on" fluorescence behavior is ideal for sensing applications, providing a low background signal and a high signal-to-noise ratio.[8]
The sensor described herein leverages the AIE characteristics of TPE-4Py and the fluorescence quenching that occurs upon its interaction with electron-deficient nitroaromatic compounds.[2][9] This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific principles and practical insights for successful implementation.
Scientific Principles: AIE and Photoinduced Electron Transfer
The functionality of the TPE-4Py-based nitroaromatic sensor is rooted in two key photophysical phenomena: Aggregation-Induced Emission (AIE) and Photoinduced Electron Transfer (PET).
Aggregation-Induced Emission (AIE) of TPE-4Py
In a dilute solution, TPE-4Py molecules are well-dissolved and their phenyl rings can undergo free intramolecular rotation.[7] Upon photoexcitation, the excited state energy is dissipated non-radiatively through these rotational motions, resulting in negligible fluorescence. However, when the molecules aggregate, for instance, in a poor solvent or in the solid state, these intramolecular rotations are restricted.[7] This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathways, forcing the excited molecules to release their energy through radiative decay, i.e., fluorescence.[7] This results in a strong fluorescent emission from the aggregated TPE-4Py.
Signaling Pathway of TPE-4Py Aggregation-Induced Emission
Caption: Mechanism of Aggregation-Induced Emission in TPE-4Py.
Fluorescence Quenching by Nitroaromatics: The Role of Photoinduced Electron Transfer (PET)
Nitroaromatic compounds are potent electron acceptors due to the presence of the electron-withdrawing nitro (-NO2) groups.[9][10] When these molecules come into close proximity with the electron-rich excited state of the TPE-4Py aggregates, a photoinduced electron transfer (PET) can occur.[9][11] In this process, an electron is transferred from the excited TPE-4Py (the donor) to the nitroaromatic compound (the acceptor).[12] This electron transfer provides a new non-radiative pathway for the de-excitation of the TPE-4Py, effectively "quenching" its fluorescence.[10] The efficiency of this quenching is dependent on the concentration of the nitroaromatic analyte, forming the basis for quantitative detection.[2]
Nitroaromatic Detection Workflow
Caption: Workflow for nitroaromatic detection using a TPE-4Py sensor.
Materials and Methods
Reagents
-
1,1,2,2-tetrakis(4-bromophenyl)ethene
-
4-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Tetrahydrofuran (THF)
-
Deionized water
-
Nitroaromatic compounds for testing (e.g., 2,4,6-trinitrophenol (picric acid), 2,4-dinitrotoluene (DNT), nitrobenzene (NB))
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
Experimental Protocols
Part 1: Synthesis of TPE-4Py
The synthesis of TPE-4Py can be achieved through a Suzuki coupling reaction.[13][14]
Protocol:
-
To a 250 mL round-bottom flask, add 1,1,2,2-tetrakis(4-bromophenyl)ethene (1.0 g, 1.55 mmol), 4-pyridylboronic acid (0.95 g, 7.75 mmol), and potassium carbonate (2.14 g, 15.5 mmol).
-
Add a mixture of toluene (50 mL) and ethanol (25 mL) to the flask.
-
De-gas the mixture by bubbling with nitrogen or argon for 20 minutes.
-
Add palladium(II) acetate (35 mg, 0.155 mmol) and triphenylphosphine (81 mg, 0.31 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere and stir for 48 hours.
-
After cooling to room temperature, add 100 mL of deionized water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent to obtain TPE-4Py as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Fabrication of TPE-4Py Nanoparticle-Based Sensor
The AIE properties of TPE-4Py can be harnessed by preparing it in the form of fluorescent nanoparticles in an aqueous solution.[15]
Protocol:
-
Prepare a stock solution of TPE-4Py in a good solvent, such as tetrahydrofuran (THF), at a concentration of 1 mM.
-
In a series of vials, prepare different water/THF mixtures with varying water fractions (e.g., from 0% to 90% water).
-
To each vial, add a small aliquot of the TPE-4Py stock solution to achieve a final concentration of 10 µM.
-
Gently shake the vials and allow them to equilibrate for 10 minutes.
-
Measure the fluorescence emission spectra of each solution using a fluorescence spectrophotometer (excitation wavelength typically around 350-380 nm). You should observe a significant increase in fluorescence intensity as the water fraction increases, indicating the formation of TPE-4Py aggregates (nanoparticles).
-
The optimal water/THF ratio is the one that provides the highest and most stable fluorescence intensity. This solution will serve as your sensor.
-
Characterize the size and morphology of the formed nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Part 3: Nitroaromatic Detection Using the TPE-4Py Nanoparticle Sensor
Protocol:
-
Prepare stock solutions of various nitroaromatic compounds in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mM.
-
To a cuvette containing the optimized TPE-4Py nanoparticle sensor solution, add small aliquots of the nitroaromatic stock solution to achieve a range of final analyte concentrations.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
A decrease in the fluorescence intensity of the TPE-4Py nanoparticles will be observed upon the addition of the nitroaromatic analyte.
-
Plot the fluorescence quenching efficiency ((I₀ - I) / I₀) against the concentration of the nitroaromatic compound, where I₀ is the initial fluorescence intensity and I is the fluorescence intensity in the presence of the analyte.
-
The relationship between quenching and concentration can often be described by the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the analyte concentration.[11]
Characterization and Data Analysis
| Parameter | Technique | Expected Outcome | Significance |
| TPE-4Py Synthesis | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra consistent with the chemical structure of TPE-4Py. | Confirms the successful synthesis and purity of the AIEgen. |
| Sensor Fabrication | Fluorescence Spectroscopy | Increased fluorescence intensity with increasing water fraction in THF.[16] | Demonstrates the AIE property and helps optimize the sensor formulation. |
| Dynamic Light Scattering (DLS) | Provides the average hydrodynamic diameter and size distribution of the nanoparticles. | Characterizes the physical properties of the sensing nanoparticles. | |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology and size of the nanoparticles. | Confirms the formation and morphology of the nanoparticles. | |
| Nitroaromatic Detection | Fluorescence Spectroscopy | Concentration-dependent quenching of TPE-4Py fluorescence.[9] | Forms the basis for the quantitative detection of nitroaromatics. |
| Stern-Volmer Plot | A linear plot of I₀/I vs. [Q] at low analyte concentrations.[11] | Allows for the determination of the quenching constant (Ksv) and the limit of detection (LOD). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of TPE-4Py | Incomplete reaction; inefficient catalyst. | Ensure all reagents are pure and dry. Increase reaction time or temperature. Use a fresh batch of catalyst. |
| No AIE effect observed | TPE-4Py is not aggregating. | Increase the water fraction in the water/THF mixture. Ensure the TPE-4Py concentration is sufficient. |
| Poor sensitivity to nitroaromatics | Inefficient PET process. | The solvent system may be interfering. Try a different solvent for the analyte stock solution. Ensure the pH of the sensor solution is optimal.[16] |
| Sensor instability (fluorescence drift) | Nanoparticles are not stable and are precipitating. | Add a stabilizing agent (e.g., a surfactant) to the sensor solution. Optimize the water/THF ratio for maximum stability. |
Conclusion
This application note provides a detailed framework for the fabrication and application of a fluorescent sensor for nitroaromatic compounds using the AIE-active molecule TPE-4Py. The unique photophysical properties of TPE-4Py, combined with the straightforward fabrication protocol, make this an attractive platform for the development of sensitive, selective, and rapid analytical methods. By understanding the underlying principles of AIE and PET, researchers can further optimize and adapt this system for various applications, including environmental monitoring, homeland security, and industrial process control. The self-validating nature of the protocols, coupled with the detailed characterization steps, ensures the reliability and reproducibility of the results.
References
- A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups. (2021). Dyes and Pigments, 185, 108917.
-
La, D. D., Bhosale, S. V., Jones, L. A., & Bhosale, S. V. (2018). Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications. ACS Applied Materials & Interfaces, 10(15), 12189–12216. [Link]
-
The Designs and Applications of Tetraphenylethylene Macrocycles and Cages. (2023). ResearchGate. [Link]
-
Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors. (2023). National Center for Biotechnology Information. [Link]
-
La, D. D., Bhosale, S. V., Jones, L. A., & Bhosale, S. V. (2018). Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications. PubMed. [Link]
-
La, D. D., Bhosale, S. V., Jones, L. A., & Bhosale, S. V. (2017). Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications. ResearchGate. [Link]
-
Kim, S., Kim, H., & Kim, J. (2018). Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds. PubMed. [Link]
-
Geng, H., Li, Z., & Liu, Y. (2021). What Leads to Aggregation-Induced Emission?. PubMed. [Link]
-
Dey, S., Bhowmik, S., & Purkayastha, P. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. National Center for Biotechnology Information. [Link]
- Highly selective and sensitive fluorescent paper sensor for nitroaromatic explosive detection. (2012). Analytical Chemistry, 84(20), 8749-8755.
-
Synthetic routes of o‐Py‐TPE, m‐Py‐TPE, and p‐Py‐TPE. (n.d.). ResearchGate. [Link]
-
Functionalised Al(III) metal organic frameworks for fluorescence sensing of nitroaromatic vapours. (2020). ChemRxiv. [Link]
-
Ooyama, Y., Sugino, M., Enoki, T., Yamamoto, K., Tsunoji, N., & Ohshita, J. (2018). Aggregation-induced emission (AIE) characteristic of water-soluble tetraphenylethene (TPE) bearing four sulfonate salts. Tokyo University of Science. [Link]
-
Tetraphenylethene probe based fluorescent silica nanoparticles for the selective detection of nitroaromatic explosives. (2016). Analytical Methods, 8(3), 541-547. [Link]
-
Aggregation-Induced Emission Active Materials. (2022). MDPI. [Link]
-
Highly Selective and Sensitive Fluorescent Paper Sensor for Nitroaromatic Explosive Detection. (2012). ResearchGate. [Link]
-
Trimethylsilylethynyl-Substituted Pyrene Doped Materials as Improved Fluorescent Sensors towards Nitroaromatic Explosives and Related Compounds. (2023). MDPI. [Link]
-
New insights into the nitroaromatics-detection mechanism of the luminescent metal–organic framework sensor. (2015). Dalton Transactions, 44(7), 2897-2906. [Link]
-
Aggregation-Induced Emission of Tetraphenylethene Derivatives with Macrocycles via Host-Guest Interactions. (2017). ResearchGate. [Link]
-
Detection of nitroaromatic vapours with diketopyrrolopyrrole thin films: exploring the role of structural order and morphology on thin film properties and fluorescence quenching efficiency. (2015). Chemical Communications, 51(6), 1143-1146. [Link]
-
a) Photographs of TPE‐4Py aqueous suspensions (c = 10⁻⁴ m) with... (n.d.). ResearchGate. [Link]
-
Structure and functions of Aggregation-Induced Emission-Photosensitizers in anticancer and antimicrobial theranostics. (2022). Frontiers in Chemistry, 10, 968393. [Link]
-
Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. (2023). Spectroscopy Online. [Link]
-
Synthesis and Properties of BODIPY Appended Tetraphenylethylene Scaffolds as Photoactive Arrays. (2019). National Center for Biotechnology Information. [Link]
-
Interplay between the Glass Transition Temperature, Analyte Diffusion, and Fluorescence Quenching for Detection of Nitro-Group Containing Explosives Using Organic Semiconducting Films. (2024). UQ eSpace. [Link]
-
A facile and sensitive fluorescent sensor using electrospun nanofibrous film for nitroaromatic explosive detection. (2014). Journal of Materials Chemistry A, 2(36), 14896-14903. [Link]
-
Synthesis of π-conjugated network polymers based on triphenylamine (TPA) and tetraphenylethylene (TPE) as building blocks via direct Pd-catalyzed reactions and their application in CO2 capture and explosive detection. (2017). National Center for Biotechnology Information. [Link]
-
Stretchable and Wearable Sensors for Contact Touch and Gesture Recognition Based on Poling-Free Piezoelectric Polyester Elastomer. (2025). MDPI. [Link]
-
Synthesis and aggregation-induced emission properties of pyridine and pyridinium analogues of tetraphenylethylene. (2014). RSC Publishing. [Link]
-
π-Electron rich small molecule sensors for the recognition of nitroaromatics. (2015). Chemical Communications, 51(88), 16014-16032. [Link]
-
Development of High-Sensitivity Piezoresistive Sensors Based on Highly Breathable Spacer Fabric with TPU/PPy/PDA Coating. (2022). MDPI. [Link]
-
Soft Wearable Piezoresistive Sensors Based on Natural Rubber Fabricated with a Customized Vat-Based Additive Manufacturing Process. (2023). MDPI. [Link]
-
Fabrication, Characterization, and Signal Processing Optimization of Flexible and Wearable Piezoelectric Tactile Sensors. (2023). Unisalento. [Link]
Sources
- 1. π-Electron rich small molecule sensors for the recognition of nitroaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A facile and sensitive fluorescent sensor using electrospun nanofibrous film for nitroaromatic explosive detection - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Leads to Aggregation-Induced Emission? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccspublishing.org.cn [ccspublishing.org.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis of π-conjugated network polymers based on triphenylamine (TPA) and tetraphenylethylene (TPE) as building blocks via direct Pd-catalyzed reactions and their application in CO2 capture and explosive detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and aggregation-induced emission properties of pyridine and pyridinium analogues of tetraphenylethylene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Tetraphenylethene probe based fluorescent silica nanoparticles for the selective detection of nitroaromatic explosives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Removing residual titanium species from McMurry synthesis of TPE-4Py
Technical Support: Advanced Purification of TPE-4Py
Ticket ID: TPE-PY-Ti-Removal Subject: Troubleshooting "Black Sludge" and Fluorescence Quenching in McMurry Synthesis of TPE-4Py Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing Titanium-Pyridine Coordination Lock . Unlike standard Tetraphenylethene (TPE) synthesis, TPE-4Py contains four pyridine rings. The low-valent titanium species (Ti[0], Ti[II]) generated during the McMurry reaction are highly oxophilic but also possess significant affinity for nitrogen donors.
The residual titanium is not just physically trapped; it is chemically coordinated to the pyridine nitrogens, creating a paramagnetic complex that:
-
Quenches AIE (Aggregation-Induced Emission): Paramagnetic metals relax the excited state non-radiatively.
-
Alters Solubility: Creates a "sticky" black/brown sludge that trails on silica columns.
-
Broadens NMR Signals: Due to the paramagnetic nature of Ti(III) species.
This guide provides a 3-stage protocol to break this coordination and recover high-purity, emissive TPE-4Py.
Section 1: The Mechanism of Failure
To solve the problem, we must visualize the enemy. The standard acid hydrolysis used in McMurry workups often fails here because protonating the pyridine (Py-H⁺) creates water-soluble pyridinium salts that are lost in the aqueous waste or form intractable tars.
Figure 1: The thermodynamic trap of Ti-Pyridine coordination and the ligand exchange strategy required to break it.
Section 2: The Protocol (Three Lines of Defense)
Phase 1: The "Soft" Basic Quench (Chemical Displacement)
Do NOT use HCl. Acidifying the reaction will protonate your product and drag it into the water phase.
Reagents:
-
Quench Buffer: Saturated aqueous NH₄Cl mixed 1:1 with concentrated NH₄OH (28%).
-
Chelator: Disodium EDTA (0.1 M) or Potassium Sodium Tartrate (Rochelle Salt).
Step-by-Step:
-
Cool Down: Cool the reaction mixture (THF) to 0°C.
-
Basic Hydrolysis: Slowly add the NH₄Cl/NH₄OH mixture dropwise. The ammonia competes with the pyridine for the Titanium center.
-
The Chelation Wash (Critical):
-
Dilute the organic phase with Dichloromethane (DCM) or Chloroform.
-
Wash the organic layer three times with 0.1 M EDTA (adjusted to pH 8-9) .
-
Why? EDTA has a higher formation constant (Kf) with Titanium than pyridine does. It will "rip" the metal off your fluorophore.
-
-
Observation: The organic layer should transition from dark brown/black to a lighter yellow/orange.
Phase 2: Chromatographic Purification (The Anti-Tailing Method)
TPE-4Py interacts strongly with the acidic silanols on silica gel, leading to severe tailing and yield loss.
The Fix: Deactivate the Silica.
| Parameter | Standard Protocol (Avoid) | Recommended Protocol |
| Stationary Phase | Standard Silica Gel (Acidic) | Neutral Alumina OR TEA-Treated Silica |
| Eluent Modifier | None | 1-2% Triethylamine (TEA) |
| Solvent System | Hexane/Ethyl Acetate | DCM/Methanol (95:5 to 90:10) |
| Loading | Dry load on Silica | Wet load or Dry load on Celite |
Procedure:
-
Pre-flush the silica column with mobile phase containing 5% Triethylamine to neutralize all acidic sites.
-
Run the column with 1% TEA in the eluent.
-
The product should elute as a tight, fluorescent band (check with UV lamp at 365nm).
Phase 3: The "Soxhlet Rescue" (For Stubborn Sludge)
If the product is still impure (greenish solid) after the column, the Ti species are likely trapped in the crystal lattice.
-
Precipitate: Pour the concentrated DCM fraction into cold Methanol. Collect the solid.
-
Soxhlet Extraction: Place the solid in a Soxhlet thimble.
-
Solvent: Use Methanol or Acetone in the heating flask.
-
Mechanism: TPE-4Py is poorly soluble in methanol, but the Ti-salts and organic impurities are often more soluble. This washes the solid continuously.
-
Alternative: If TPE-4Py is trapped in the thimble, switch solvent to Chloroform to extract the product leaving the inorganic Ti-oxides in the thimble.
-
Section 3: Troubleshooting Workflow
Figure 2: Decision matrix for purification based on visual and spectroscopic feedback.
Section 4: Frequently Asked Questions (FAQ)
Q1: Why is my product green? TPE derivatives are usually white or pale yellow. A: A green hue is the hallmark of Titanium(III) or Titanium(IV) oxide contamination. It indicates incomplete hydrolysis. Repeat the EDTA wash or perform a filtration through a pad of Celite mixed with basic alumina.
Q2: Can I use Zinc dust in the workup to reduce Ti? A: No. Adding more Zn will not help remove the Ti. In fact, excess Zn often clogs filters. You need to oxidize the Ti to Ti(IV) (which is white/colorless) and chelate it, or keep it soluble in the aqueous phase. Air exposure during the basic quench usually oxidizes Ti(low valent) to Ti(IV) oxides.
Q3: My NMR peaks are very broad, but the Mass Spec is correct. What's wrong? A: This is "Paramagnetic Broadening." Even trace amounts (ppm level) of Ti(III) (which has an unpaired electron) will broaden your NMR signals significantly. This confirms you need a Chelation Wash (Phase 1) or a Soxhlet Extraction (Phase 3).
Q4: Why not just use HCl to dissolve the Titanium? A: While HCl is great for removing Ti from hydrocarbon TPEs, TPE-4Py is a base. HCl will protonate the pyridines, forming a pyridinium salt (TPE-4Py-4H⁺). This salt is hydrophilic and will partition into the water layer, causing you to throw away your product with the waste. If you must use acid, you have to re-basify the aqueous layer to pH 10+ to recover the product, which often re-precipitates the Titanium.
References
-
McMurry Coupling Mechanism & Ti Species
- McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews.
-
TPE-4Py Synthesis & AIE Properties
- Wang, M., et al. (2018). "Dual fluorescence of tetraphenylethylene-substituted pyrenes with aggregation-induced emission characteristics for white-light emission." Chemical Science.
-
Purification of AIEgens (General Protocols)
- Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews. (See Supporting Information for general workup of heterocyclic AIEgens).
-
Titanium Removal Strategies
-
Furstner, A. (2000). "Titanium-Induced Coupling of Carbonyl Compounds to Alkenes." Active Metals.[1]
-
Sources
Validation & Comparative
Technical Guide: Fluorescence Quantum Yield Measurement of TPE-4Py in Aggregated State
Executive Summary
TPE-4Py (1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene) is a quintessential Aggregation-Induced Emission luminogen (AIEgen).[1] Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ), TPE-4Py is non-emissive in dilute solution but highly emissive in its aggregated or solid state.[1]
This guide addresses the critical challenge in characterizing TPE-4Py: accurately measuring Quantum Yield (QY) in scattering suspensions. Standard relative measurements using reference dyes fail in these conditions due to light scattering and refractive index mismatches. This guide establishes the Absolute Method (Integrating Sphere) as the required standard for TPE-4Py characterization.
Part 1: The AIE Mechanism & TPE-4Py
To measure TPE-4Py correctly, one must understand the causality of its emission. TPE-4Py contains four pyridine rings attached to a central ethene stator.[1]
-
In Solution (THF): The peripheral pyridine rings undergo active intramolecular rotation (IMR), dissipating excited-state energy non-radiatively (heat). QY is typically < 1%.[1][2]
-
In Aggregates (THF/Water > 60%): Steric hindrance restricts this rotation (RIM: Restriction of Intramolecular Motion). The radiative pathway becomes dominant, boosting QY to 15–45% depending on morphology.
Visualization: The RIM Mechanism
The following diagram illustrates the transition from non-emissive solution to emissive aggregate.
Caption: Schematic of the Restriction of Intramolecular Motion (RIM) mechanism turning TPE-4Py emission 'ON' in aggregates.[1]
Part 2: Comparative Methodology
Why is the standard method insufficient?
Method A: Relative Method (The "Standard" Approach)
-
Protocol: Compare emission of TPE-4Py suspension against a standard dye (e.g., Quinine Sulfate) in solution.
-
Critical Flaw: TPE-4Py aggregates scatter excitation light. In a standard 90° fluorometer configuration, scattered light is lost, not absorbed.[1] However, the detector assumes all non-transmitted light was absorbed.
-
Result: The calculated absorbance is artificially high, leading to a gross underestimation of Quantum Yield .
Method B: Absolute Method (Integrating Sphere)[3]
-
Protocol: Place the sample inside a sphere coated with a diffuse reflector (Spectralon/BaSO4).
-
Advantage: The sphere captures all photons—emitted, transmitted, and scattered.
-
Result: Accurate quantification of absorbed photons vs. emitted photons, independent of scattering.
Workflow Comparison
Caption: Comparison of Relative vs. Absolute QY measurement workflows for scattering samples.
Part 3: Experimental Protocol (Absolute Method)
Objective: Measure the Absolute Fluorescence Quantum Yield (
Sample Preparation (Solvent Exchange)
TPE-4Py is hydrophobic.[1][3] To form aggregates, we use the "poor solvent" method.
-
Stock Solution: Dissolve TPE-4Py in spectroscopic grade THF (Tetrahydrofuran) to 100 µM.
-
Aggregation: Slowly add water (poor solvent) to the THF solution under vigorous stirring.
Integrating Sphere Setup
-
Instrument: Spectrofluorometer equipped with a calibrated Integrating Sphere (e.g., 150mm diameter, BaSO4 coating).
-
Excitation Wavelength (
): 310–330 nm (Absorption max of TPE-4Py).[1] -
Emission Range: 350–650 nm.[1]
Measurement Steps
This protocol requires two specific scans to correct for the sphere's response and sample absorption.
-
Step A: The Blank Scan (
)-
Insert a cuvette containing only the solvent mixture (10:90 THF:Water).
-
Scan over the excitation range (to measure excitation profile,
) and emission range (to measure background, ).
-
-
Step B: The Sample Scan (
)
Calculation
Calculate
-
Numerator (
): Total photons emitted by the sample (corrected for background). -
Denominator (
): Total photons absorbed by the sample (Incident light minus unabsorbed light).[1]
Part 4: Performance Data & Analysis
The following table contrasts the performance of TPE-4Py in its two states, derived from typical experimental values for TPE-pyridyl derivatives [1, 2].
| Parameter | TPE-4Py (Solution) | TPE-4Py (Aggregate) |
| State | Dissolved (THF) | Nano-aggregate (90% Water) |
| Appearance | Transparent / Colorless | Turbid / Pale Yellow |
| Emission Color | None (Dark) | Bright Blue-Green (Cyan) |
| Emission Max ( | N/A (Weak ~470nm) | ~480–500 nm |
| Quantum Yield ( | < 0.5% | 15% – 45% (Morphology dependent) |
| Primary Decay | Non-Radiative (Rotation) | Radiative (Fluorescence) |
| Measurement Method | Relative (Standard) | Absolute (Integrating Sphere) |
Comparative Benchmark
To contextualize TPE-4Py, compare it with Fluorescein (a classic ACQ dye).[1]
-
Fluorescein: High QY in solution (~90%), but QY drops to < 5% in solid/aggregate state due to
stacking quenching.[1] -
TPE-4Py: Low QY in solution (< 1%), but QY rises to > 20% in aggregate state due to RIM.[1]
References
-
Tang, B. Z., et al. (2001).[1] "Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole." Chemical Communications.[1]
-
Zhao, Z., et al. (2011).[1] "Aggregation-Induced Emission: New Vistas for Luminescent Materials."[1][4] Journal of Physical Chemistry Letters.
-
Resch-Genger, U., et al. (2013).[1] "Relative and absolute determination of fluorescence quantum yields of transparent samples." Nature Protocols.
-
BenchChem. (2025).[1] "Protocol: Measuring the Photoluminescence Quantum Yield of AIEgens."
-
Edinburgh Instruments. "Integrating Sphere for Measurements of Fluorescence Quantum Yields."
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- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating TPE-4Py Framework Porosity with BET Surface Area Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of porous materials, Tetraphenylethylene-Pyridyl (TPE-4Py) frameworks are emerging as promising candidates for a range of applications, particularly in drug delivery systems.[1][2] Their unique aggregation-induced emission (AIE) properties, coupled with a theoretically high internal surface area, make them ideal for both loading and tracking therapeutic payloads. However, the true efficacy of these frameworks is fundamentally dependent on their porosity. This guide provides an in-depth, authoritative comparison and a detailed protocol for validating the porosity of TPE-4Py frameworks using the gold-standard Brunauer-Emmett-Teller (BET) surface area analysis.
The objective of this guide is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, ensuring a robust and self-validating approach to material characterization.
The Foundational Importance of Porosity in TPE-4Py Frameworks
TPE-4Py frameworks are a class of Porous Organic Polymers (POPs) constructed from tetraphenylethylene units functionalized with pyridyl groups. The inherent non-planar structure of the TPE core prevents dense packing during synthesis, leading to the formation of intrinsic micropores and mesopores. This porosity is not a mere byproduct; it is the critical feature that enables their function:
-
High Drug Loading Capacity: A large internal surface area and pore volume provide ample space to encapsulate drug molecules, a crucial factor for developing effective drug delivery systems.[1]
-
Controlled Release Kinetics: The size and tortuosity of the pores can dictate the diffusion rate of the loaded cargo, allowing for tailored release profiles.[3]
-
Biocompatibility and Stability: A well-defined porous structure contributes to the overall stability of the framework in biological media.
Therefore, rigorously quantifying the surface area and pore characteristics is a non-negotiable step in the research and development pipeline. The BET method remains the most widely used and trusted technique for this purpose.[4][5]
The Brunauer-Emmett-Teller (BET) Theory: More Than Just a Number
The BET theory, developed in 1938, extends the Langmuir theory of monolayer adsorption to multilayer adsorption of a gas onto a solid surface.[5] The analysis is typically performed by measuring the amount of an inert gas, most commonly nitrogen, that adsorbs to a material's surface at cryogenic temperatures (77 K, the boiling point of N₂).[5]
By systematically increasing the pressure of the nitrogen gas in a sealed chamber containing the TPE-4Py sample, an adsorption isotherm is generated. This plot of adsorbed gas volume versus relative pressure (P/P₀) provides the raw data for the BET equation.[6][7] The key output is the "BET surface area," expressed in square meters per gram (m²/g), which represents the total accessible surface within the material's pores and on its external faces.
For microporous materials like many TPE-4Py frameworks (pore diameter < 2 nm), the resulting data typically yields a Type I isotherm.[6][8] This isotherm is characterized by a steep initial uptake at very low relative pressures as the gas molecules fill the small pores, followed by a long plateau.[9] Understanding the expected isotherm type is crucial for correctly applying the BET model and interpreting the results.[10]
A Self-Validating Protocol for BET Analysis of TPE-4Py Frameworks
Adherence to a meticulous protocol is paramount for obtaining reproducible and accurate data. The following steps incorporate best practices and checks recommended by the International Union of Pure and Applied Chemistry (IUPAC).[6][11]
Step 1: Rigorous Sample Preparation and Degassing
The Causality: The goal of this step is to remove any physisorbed contaminants (e.g., water, solvents) from the pores of the TPE-4Py framework without altering its structure.[12] Incomplete degassing leads to an underestimation of the true surface area, as adsorbed molecules block access to the pores for the analysis gas.
Protocol:
-
Weighing: Accurately weigh an appropriate amount of the TPE-4Py powder (typically 50-100 mg) into a clean, dry BET sample tube of known weight. The exact mass is critical for the final specific surface area calculation.
-
Degassing Setup: Attach the sample tube to the degassing port of the surface area analyzer.
-
Thermal Program: Heat the sample under a high vacuum (<1 Pa is recommended for microporous materials).[8] For TPE-4Py frameworks, a temperature of 100-150 °C is generally sufficient.
-
Expert Insight: It is critical not to exceed the decomposition temperature of the polymer. If this is unknown, a preliminary Thermogravimetric Analysis (TGA) is strongly recommended to determine the thermal stability limit.[13]
-
-
Duration: Degas the sample for a minimum of 4-6 hours, or overnight if practical.[13][14] The system should reach a stable, low pressure, indicating that outgassing is complete.
-
Final Weighing: After degassing and allowing the sample to cool to room temperature under vacuum or an inert atmosphere (backfilled with N₂ or He), reweigh the tube.[15] This post-degassing weight is the correct mass to use for the surface area calculation.
Step 2: Isotherm Measurement
The Causality: This is the core data acquisition phase. The instrument doses the sample with precise amounts of analysis gas (N₂) at a constant cryogenic temperature (77 K) and measures the resulting equilibrium pressure.
Protocol:
-
Instrument Setup: Ensure the liquid nitrogen dewar is filled and properly positioned. Perform a saturation pressure (P₀) measurement of the nitrogen gas.
-
Void Volume Measurement: The instrument will first measure the "dead space" or void volume in the sample tube using a non-adsorbing gas, typically helium.[15] This allows it to subtract the volume of gas not adsorbed to the sample.
-
Adsorption Analysis: The instrument begins the analysis by introducing small, controlled doses of nitrogen gas to the sample tube. It waits for the pressure to equilibrate after each dose before recording the data point.
-
Data Range: The analysis should cover a relative pressure range from near 0 up to approximately 0.995 to gather information on both micropores and any potential mesopores.
Diagram: Experimental Workflow for BET Validation
The following diagram outlines the logical flow from sample preparation to final data validation.
Caption: Workflow for robust BET surface area analysis of TPE-4Py.
Step 3: Data Analysis and Validation
The Causality: Simply fitting a line to the BET plot is insufficient. A rigorous analysis ensures that the mathematical model is being applied correctly to the physical reality of gas adsorption in a microporous material.
Protocol:
-
Generate BET Plot: The instrument software will transform the isotherm data by plotting 1/[V(P₀/P - 1)] versus P/P₀, where V is the volume of gas adsorbed.
-
Select the Linear Region: For a Type I isotherm typical of TPE-4Py, the linear region of the BET plot is usually found at much lower relative pressures than for non-porous materials, often in the 0.01 to 0.10 P/P₀ range.[16][17]
-
Apply Rouquerol Criteria (Self-Validation): This is a critical check for trustworthiness.[10] To ensure the chosen linear range is physically meaningful, verify that within this range:
-
The term V(1 - P/P₀) consistently increases with P/P₀. This confirms you are in the monolayer formation region.
-
The calculated BET C-constant is positive. A negative C-constant is physically meaningless.[10]
-
-
Calculate Surface Area: Once a valid linear range is established, the software calculates the slope and y-intercept of the regression line to determine the monolayer capacity (Vm) and, finally, the specific surface area.
Comparative Analysis: TPE-4Py Frameworks vs. Alternative Porous Materials
The validated BET surface area of a TPE-4Py framework provides a quantitative metric to benchmark its performance against other well-established porous materials used in research and drug development.
| Material Class | Example Material | Typical BET Surface Area (m²/g) | Key Structural Features |
| Porous Organic Polymer (POP) | TPE-4Py Framework | ~300 - 1500 | Amorphous or semi-crystalline; intrinsic microporosity from contorted molecular structure. |
| Metal-Organic Framework (MOF) | UiO-66 (Zr) | 1000 - 1250[16][18][19] | Crystalline; highly ordered pores defined by metal nodes and organic linkers.[20] |
| Metal-Organic Framework (MOF) | ZIF-8 | 1000 - 1300[21][22] | Crystalline; zeolite-like topology with sodalite cages. |
| Covalent Organic Framework (COF) | Tp-Azo COF | ~1178 | Crystalline; purely organic, lightweight framework with ordered pores. |
| Porous Silica | MCM-41 | ~1000 | Amorphous; ordered mesopores (2-10 nm) with high pore volume.[23] |
| Activated Carbon | Varies | 500 - 2000+ | Amorphous; complex hierarchical pore structure (micro-, meso-, and macropores). |
Note: The reported surface areas can vary significantly based on synthesis conditions and activation procedures.
This comparison highlights that well-synthesized TPE-4Py frameworks can exhibit surface areas competitive with established crystalline materials like MOFs and COFs, underscoring their potential as high-capacity carriers.
Diagram: Structure-Property Validation Logic
This diagram illustrates the relationship between the molecular design of TPE-4Py, the resulting physical structure, and the validation of its key property (porosity) via BET analysis.
Caption: The logical path from TPE-4Py design to validated porosity.
Conclusion: Ensuring Scientific Integrity
Validating the porosity of TPE-4Py frameworks is not a perfunctory characterization step but a fundamental requirement for credible research. By employing the BET method with a deep understanding of its theoretical underpinnings and by adhering to a rigorous, self-validating protocol, researchers can generate trustworthy and comparable data. This quantitative evidence of a high surface area is the bedrock upon which claims of high drug loading capacity and other performance metrics must be built, ensuring the continued and successful development of these promising materials for advanced therapeutic applications.
References
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Thommes, M., et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry, 87(9-10), 1051-1069. [Link]
-
Sing, K.S.W., et al. (1985). Reporting physisorption data for gas/solid systems with special reference to the determination of surface area and porosity (IUPAC Recommendations 1984). Pure and Applied Chemistry, 57(4), 603-619. [Link]
-
University of Bristol. Standard Operating Procedure for: Using the BET. University of Bristol. [Link]
-
Micromeritics Instrument Corporation. (2023). Quick Tips | BET Surface Area Measurements | Tip 4: Degas Conditions. YouTube. [Link]
-
Microtrac. The BET Method for Microporous Materials. Microtrac MRB. [Link]
-
Various Authors. (2023). What is the degassing condition to do BET surface analysis of Zn-BDC and Co-BDC MOFs. ResearchGate. [Link]
-
3P Instruments. Physisorption of Gases, with Special Reference to the Evaluation of Surface Area and Pore Size Distribution (IUPAC Technical Report). 3P Instruments. [Link]
-
Wang, W.-N. (2010). BET Standard Operating Procedure (SOP). ResearchGate. [Link]
-
Mercer Instruments. Practical BET analysis. Mercer Instruments. [Link]
-
Gomez-Gualdron, D.A., et al. (2021). Guidelines for the reporting of data on adsorption and diffusion in porous materials. Nature Materials, 20, 1173-1176. [Link]
-
Williams, T.S. (2016). Surface Area Analysis Using the Brunauer-Emmett-Teller (BET) Method. US Army Engineer Research and Development Center. [Link]
-
NARSIM. (n.d.). Brunauer-Emmett-Teller (BET) surface area analysis. SlideShare. [Link]
-
Arts, J., et al. (2016). Specific surface area by Brunauer-Emmett-Teller (BET) theory. DaNa. [Link]
-
Wikipedia. (n.d.). BET theory. Wikipedia. [Link]
-
Material Interface. (2023). BET - Porosimetry/Surface Area (Brunauer-Emmett-Teller). Material Interface. [Link]
-
Winner Technology. (2025). How Does The BET Surface Area Analyzer Measure Pore Size Distribution?. Winner Technology Co., Ltd. [Link]
-
Mondal, B., et al. (2022). Comparison of the BET surface area of different COFs. ResearchGate. [Link]
-
Kouakou, A.S., et al. (2021). Zirconium-Based Metal Organic Frameworks for the Capture of Carbon Dioxide and Ethanol Vapour. A Comparative Study. Molecules, 26(24), 7655. [Link]
-
Cliffe, M.J., et al. (2014). BET Surface areas and pore volumes for UiO-66 and ZIF-8 crystals as a function of applied compression pressure. ResearchGate. [Link]
-
Joar, S., et al. (2024). Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. Journal of Visualized Experiments. [Link]
-
Walton, K.S., & Snurr, R.Q. (2007). Applicability of the BET method for determining surface areas of microporous metal-organic frameworks. Journal of the American Chemical Society, 129(27), 8552-8556. [Link]
-
Dan-Asabe, B. (2022). Adsorption of Bisphenol A: Characterisation of Zif–8, UiO–66(Zr) and Mil–88(Fe) Metal–Organic Frameworks (MOFs). SSRN. [Link]
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Moradi, M., et al. (2019). Data on the fluoride adsorption from aqueous solutions by metal-organic frameworks (ZIF-8 and Uio-66). Data in Brief, 27, 104715. [Link]
-
Bhambri, H., & Mandal, S.K. (2025). Synthesis and structure of TPE-Por-4. ResearchGate. [Link]
-
Ongari, D., et al. (2018). Evaluation of the BET Theory for the Characterization of Meso and Microporous MOFs. UCL Discovery. [Link]
-
Al-Ghamdi, A.A., & Al-Odayni, A.-B. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Polymers, 14(8), 1645. [Link]
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Cierpka, K., et al. (2022). Nanoporous Frameworks with High Porosity and Unexpected Rigid Framework Topologies Based on Odd‐Numbered Ring‐Expanded Linkers. Advanced Functional Materials, 32(43), 2206161. [Link]
-
Chen, J., et al. (2024). Application of Ordered Porous Silica Materials in Drug Delivery: A Review. Pharmaceutics, 16(12), 1731. [Link]
-
Zhou, M., et al. (2017). Design and pharmaceutical applications of porous particles. RSC Advances, 7(66), 41566-41584. [Link]
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Tarasi, R., et al. (2023). Influence of pore structural properties in metal-organic frameworks on the host-guest interaction in drug delivery. Arabian Journal of Chemistry, 16(5), 104696. [Link]
-
Kumeria, T., et al. (2022). Advances on Porous Nanomaterials for Biomedical Application (Drug Delivery, Sensing, and Tissue Engineering). ACS Applied Bio Materials, 5(10), 4587–4590. [Link]
-
Chemistry LibreTexts. (2022). BET Surface Area Analysis of Nanoparticles. Chemistry LibreTexts. [Link]
-
Joar, S., et al. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. OSTI.GOV. [Link]
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Safety Operating Guide
1,1,2,2-Tetra(pyridin-4-yl)ethene proper disposal procedures
The following guide details the proper disposal procedures for 1,1,2,2-Tetra(pyridin-4-yl)ethene (CAS: 2040295-11-0).
This protocol is designed for research environments and emphasizes containment , segregation , and solubility management —the three critical failure points in handling heterocyclic organic ligands.[1][2]
Part 1: Executive Safety Summary
-
Immediate Action: Treat as Hazardous Organic Waste .[1][2] Do not dispose of in municipal trash or down the drain.[2][3]
-
Primary Hazard: Irritant (Respiratory/Skin/Eye) and Harmful if Swallowed (Acute Toxicity).[1][2]
-
Chemical Nature: A pyridine-functionalized olefin.[1][2][4] It acts as a tetra-dentate ligand.[1][2]
-
Critical Handling Note: This compound is basic due to the four pyridine nitrogens.[2] Avoid mixing with strong oxidizers or unvented acidic waste streams where heat generation could pressurize containers.[2][5]
Part 2: Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step to safe disposal.[2] The pyridine rings dictate the solubility and reactivity profile.[2]
| Parameter | Data | Operational Implication |
| Chemical Name | 1,1,2,2-Tetra(pyridin-4-yl)ethene | Verify CAS: 2040295-11-0 (Do not confuse with the phenyl-spacer analog).[1][2][6][7][8] |
| Physical State | Solid (White to Yellow Powder) | Generates dust; use a fume hood.[1][2] |
| Acidity/Basicity | Weak Base (Pyridine pKa ~5.[1][2]2) | Soluble in dilute acids; forms salts.[2] |
| Solubility | Low in water; Soluble in DCM, CHCl₃, MeOH | Requires organic solvents for glassware cleaning.[2] |
| GHS Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Full PPE (Gloves, Goggles, Lab Coat) is mandatory.[1][2] |
Part 3: Disposal Workflow & Decision Logic
The following decision tree outlines the operational flow for disposing of TPE-4Py. This logic ensures compliance with RCRA standards and minimizes cross-contamination.[2]
Figure 1: Operational decision tree for segregating TPE-4Py waste streams based on physical state and solvent composition.
Part 4: Detailed Operational Procedures
Solid Waste Disposal (Primary Stream)
Most TPE-4Py waste will be in the form of excess powder or contaminated weighing paper.[1][2]
-
Protocol:
-
Collect all solid waste in a dedicated, chemically resistant bag (polyethylene).[2]
-
Double-bag the waste to prevent dust release during transport.[1][2]
-
Label the tag with the full chemical name: 1,1,2,2-Tetra(pyridin-4-yl)ethene.[1][2]
-
Check the "Toxic" and "Irritant" hazard boxes on the waste tag.[2]
-
Place in the laboratory's Solid Hazardous Waste Drum .
-
Liquid Waste & Mother Liquors
If the compound was used in synthesis or recrystallization (e.g., MOF synthesis):
-
Organic Solvents:
-
Aqueous Solutions:
Glassware Decontamination (The "Sticky" Problem)
Pyridine ligands often adhere to glass surfaces.[2] Standard soap and water may be ineffective.[2]
-
Cleaning Solvent: Use a dilute acid rinse (1M HCl) to protonate the pyridines, turning them into soluble salts, OR use a small amount of Methanol/DCM.[1]
-
Rinsate Disposal: The first rinse must be collected as hazardous waste (Liquid Organic or Aqueous Acidic).[1][2] Subsequent water rinses can generally go down the drain, subject to local facility rules.[2]
Part 5: Emergency Contingencies
-
Spill (Solid):
-
Exposure:
References
-
Sigma-Aldrich. (n.d.).[1][2] 1,1,2,2-Tetra(pyridin-4-yl)ethene Safety Data Sheet. Retrieved from [1][2]
-
Alfa Chemistry. (n.d.).[2] 1,1,2,2-Tetrakis(pyridine-4-yl)ethylene MSDS. Retrieved from [1]
-
PubChem. (n.d.).[2] Compound Summary: 1,1,2,2-Tetra(pyridin-4-yl)ethene.[1][2][4][6][7][8][11] National Library of Medicine.[2] Retrieved from [1]
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Personal protective equipment for handling 1,1,2,2-Tetra(pyridin-4-yl)ethene
Executive Summary & Chemical Profile
1,1,2,2-Tetra(pyridin-4-yl)ethene (often abbreviated as tpe-4py or TPE-Py ) is a tetra-topic pyridyl ligand widely used in the synthesis of Metal-Organic Frameworks (MOFs) and luminescent coordination polymers due to its aggregation-induced emission (AIE) properties.[1]
While often categorized under general "Irritant" warnings due to limited toxicological data, its structure—containing four pyridine rings—mandates strict adherence to safety protocols similar to those for pyridine derivatives. The primary risks are respiratory irritation from dust inhalation and dermal absorption when in solution.
Critical Hazard Overview (GHS Classification):
Risk Assessment & PPE Strategy
Effective safety is not about wearing more gear; it is about wearing the right gear for the specific phase of your experiment.
The "Carrier Solvent" Rule
As a Senior Scientist, I often see researchers select gloves based on the solute (the TPE ligand) while ignoring the solvent. This is a critical error. Once TPE-Py is dissolved, the solvent dictates the permeation rate through your gloves.
-
Solid State: The ligand is a static powder. Standard Nitrile provides excellent protection.
-
Solution State: TPE-Py is often dissolved in Chloroform (CHCl₃) , Dichloromethane (DCM) , or Dimethylformamide (DMF) . Standard Nitrile gloves degrade rapidly (seconds to minutes) in chlorinated solvents.
PPE Selection Matrix
| Protection Zone | Equipment | Specification & Rationale |
| Eyes | Chemical Splash Goggles | Required. Safety glasses with side shields are insufficient for fine powders that can drift around guards. Goggles seal the ocular area against dust and splashes.[5] |
| Respiratory | Engineering Control (Fume Hood) | Primary. All weighing and transfer must occur inside a certified fume hood. Secondary: If hood work is impossible (e.g., instrument maintenance), use a P100/N95 respirator . |
| Hands (Solid) | Nitrile Gloves | Thickness: ≥ 5 mil (0.12 mm). Standard: EN 374 / ASTM D6978. Adequate for dry powder handling. |
| Hands (Liquid) | Laminate / Barrier Gloves | Crucial: If using DCM or Chloroform, wear Silver Shield® (Laminate) or Viton gloves. Nitrile offers <1 min protection against DCM. |
| Body | Lab Coat (High-Collar) | 100% Cotton or Nomex (if flammables are present). Snap closures preferred for quick removal. |
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Risk: Electrostatic dust generation and inhalation.
-
Static Control: TPE-Py is a dry organic powder and prone to static charge. Use an antistatic gun or ionizer bar inside the balance draft shield before weighing.
-
Transfer: Use a narrow-neck funnel or weighing paper. Do not pour directly from the stock bottle.
-
Decontamination: Wipe the balance area with a damp lint-free wipe immediately after use to capture invisible dust.
Protocol B: Solubilization & Synthesis (Liquid State)
Risk: Dermal absorption via solvent carrier.
-
Glove Check: Verify the solvent.
-
DMF/DMSO: Double-glove Nitrile is acceptable.
-
DCM/Chloroform: Use Laminate gloves (e.g., Ansell Barrier) as liners under Nitrile gloves for dexterity.
-
-
Vessel Management: Keep reaction vessels (typically pressure tubes or round-bottom flasks) sealed. Pyridine derivatives release volatile vapors upon heating.
-
Acid Warning: TPE-Py is a base. If acidifying (e.g., for protonation studies), the reaction may be exothermic. Add acid dropwise.
Visualized Workflows
Logic Diagram: PPE Selection Decision Tree
This diagram guides you through selecting the correct hand protection based on your experimental phase.
Caption: Decision tree for selecting glove material based on solvent compatibility. Note the specific requirement for Laminate gloves when using chlorinated solvents.
Logic Diagram: Spill Response Protocol
Immediate actions to take in the event of a spill.
Caption: Step-by-step spill response. Emphasizes "Wet Wiping" for solids to prevent aerosolizing the powder.
Disposal & Waste Management
Proper disposal is the final step of any experiment. TPE-Py is an organic contaminant and must not enter municipal water systems.
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must be placed in a solid hazardous waste drum labeled "Solid Organic Waste (Toxic)."
-
Liquid Waste:
-
Segregate based on the solvent (Halogenated vs. Non-Halogenated).
-
Ensure the waste tag explicitly lists "1,1,2,2-Tetra(pyridin-4-yl)ethene" to alert waste management personnel to the presence of pyridine derivatives (which can have specific incineration requirements).
-
-
Glassware: Rinse glassware with Acetone or Ethanol inside the fume hood. Collect the first rinse as hazardous waste. Only then move glassware to the communal wash sink.
References
-
Sigma-Aldrich. (2023).[2] Safety Data Sheet: 1,1,2,2-Tetra(pyridin-4-yl)ethene.
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.
-
Ansell Chemical Protection. (2022). Chemical Permeation & Degradation Guide (Permeation breakthrough times for DCM/Chloroform).
-
PubChem. (2023). Compound Summary: Pyridine Derivatives Safety Profile.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
